6-Chloro-[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGBPVDOJWIJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Unambiguous Identification of 6-Chloro-triazolo[1,5-a]pyridine: A Technical Guide to Structure Elucidation
The Unambiguous Identification of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine: A Technical Guide to Structure Elucidation
Introduction: The Privileged[1][2][3]triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[4] Its rigid, planar structure and unique electronic properties make it a valuable pharmacophore. Compounds bearing this moiety have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[2][5] The introduction of substituents, such as a chlorine atom at the 6-position, allows for fine-tuning of the molecule's steric and electronic profile, which can significantly impact its pharmacological activity and metabolic stability.
Given the potential for isomeric byproducts during synthesis, a rigorous and systematic approach to structure elucidation is paramount. This guide provides an in-depth, field-proven workflow for the unambiguous structural confirmation of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine, designed for researchers and drug development professionals. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical cascade.
A Plausible Synthetic Route: Context for Elucidation
To appreciate the challenges of structure elucidation, we must first consider a likely synthetic pathway. A common and effective method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the cyclization of a 2-aminopyridine derivative.[6] For our target molecule, a plausible precursor is 2-amino-5-chloropyridine.
The synthesis could proceed via a PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of an N-(pyridin-2-yl)benzimidamide, which is a direct and metal-free method for forming the N-N bond.[6]
This synthetic context is crucial as it highlights potential impurities or regioisomers that our analytical workflow must be able to distinguish. For instance, incomplete cyclization or side reactions could lead to isomeric products, such as a[1][2][3]triazolo[4,3-a]pyridine. The ability to differentiate these is a hallmark of a robust elucidation process.
The Analytical Workflow: An Integrated Approach
The definitive structure determination of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine relies on the synergistic interpretation of data from mass spectrometry and a suite of nuclear magnetic resonance (NMR) experiments.
Caption: Integrated workflow for the structure elucidation of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Part 1: Mass Spectrometry - Establishing the Foundation
Mass spectrometry is the first analytical checkpoint, providing the molecular formula and crucial isotopic information that points towards the presence of a chlorine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Data Interpretation:
-
Molecular Ion Peak: Identify the m/z value corresponding to the [M+H]⁺ ion.
-
Isotopic Pattern: Critically examine the A+2 peak (the peak at m/z + 2 relative to the monoisotopic peak). The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in a characteristic isotopic pattern where the A+2 peak is approximately one-third the intensity of the A peak. This is a definitive indicator of the presence of one chlorine atom.
-
Expected Data for 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine (C₆H₄ClN₃)
| Ion | Calculated m/z ([M+H]⁺) | Observed m/z | Isotopic Peak [M+2+H]⁺ | Relative Intensity |
| C₆H₅³⁵ClN₃ | 154.0166 | ~154.0166 | 156.0137 | ~32% of [M+H]⁺ |
The observation of this precise mass and the characteristic 3:1 isotopic ratio for the [M+H]⁺ and [M+2+H]⁺ ions provides strong evidence for the elemental composition C₆H₄ClN₃.
Part 2: 1D NMR Spectroscopy - The Initial Structural Sketch
¹H and ¹³C NMR spectroscopy provide the foundational map of the molecule's carbon and proton framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Integrate all signals to determine the relative number of protons.
-
Analyze chemical shifts (δ) and coupling constants (J).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
Predicted ¹H and ¹³C NMR Data and Interpretation
Based on the structure of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine and known substituent effects in heteroaromatic systems, we can predict the expected NMR data.[5] The pyridine ring protons will form an AMX spin system.
| Position | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Predicted ¹³C δ (ppm) |
| H-2 | ~8.4 | s | - | ~152 |
| H-5 | ~8.7 | d | J₅,₇ ≈ 2.0 | ~140 |
| H-7 | ~7.8 | dd | J₇,₈ ≈ 9.5, J₅,₇ ≈ 2.0 | ~118 |
| H-8 | ~7.3 | d | J₇,₈ ≈ 9.5 | ~125 |
| C-2 | - | - | - | ~152 |
| C-3a | - | - | - | ~145 |
| C-5 | - | - | - | ~140 |
| C-6 | - | - | - | ~128 |
| C-7 | - | - | - | ~118 |
| C-8 | - | - | - | ~125 |
-
¹H Interpretation: We expect four aromatic proton signals. The proton at the 2-position of the triazole ring should appear as a singlet. The three protons on the pyridine ring (H-5, H-7, and H-8) will show characteristic coupling patterns. H-5, being adjacent to the bridgehead nitrogen and ortho to the chlorine, is expected to be the most downfield. H-7 and H-8 will show a large ortho coupling (~9.5 Hz), and H-7 will be further split by a smaller meta coupling to H-5 (~2.0 Hz).[7]
-
¹³C Interpretation: We expect six distinct aromatic carbon signals. The carbons directly attached to nitrogen (C-2, C-3a, C-5) will be the most deshielded. The carbon bearing the chlorine atom (C-6) will have its chemical shift influenced by the halogen.
Part 3: 2D NMR Spectroscopy - Connecting the Pieces
2D NMR experiments are essential to unambiguously connect the protons and carbons, confirming the proposed structure and ruling out isomers.
Caption: Key 2D NMR correlations for confirming the structure of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Experimental Protocol: 2D NMR
Using the same sample prepared for 1D NMR, the following 2D spectra should be acquired:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically over 2-3 bonds).[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (²JCH, ³JCH), which is critical for identifying quaternary carbons and piecing together molecular fragments.[8]
Key Correlations and Interpretive Logic
-
COSY: A strong cross-peak between H-7 and H-8 confirms their ortho relationship. A weaker cross-peak between H-7 and H-5 confirms their meta relationship. The absence of any COSY correlations for H-2 confirms it is an isolated spin system.
-
HSQC: This experiment will directly link each proton to its corresponding carbon: H-2 to C-2, H-5 to C-5, H-7 to C-7, and H-8 to C-8. This allows for the direct assignment of the protonated carbons.
-
HMBC: This is the most powerful experiment for confirming the overall scaffold. Key expected correlations include:
-
H-2 to C-3a: This correlation is crucial as it connects the triazole ring proton to the bridgehead carbon, confirming the fused ring system.
-
H-5 to C-3a and C-7: These correlations link the pyridine proton at position 5 to both the bridgehead carbon and the carbon at position 7, locking in the connectivity of the pyridine ring.
-
H-8 to C-6: This three-bond correlation from H-8 to the carbon bearing the chlorine atom (C-6) is the definitive piece of evidence for the location of the chlorine substituent.
-
Part 4: Isomer Differentiation - The Mark of Expertise
The most significant challenge in this elucidation is the potential for the formation of the[1][2][3]triazolo[4,3-a]pyridine regioisomer. While the HMBC data strongly suggests the [1,5-a] fusion, an advanced technique like ¹H-¹⁵N HMBC provides irrefutable proof.
The key difference between the [1,5-a] and [4,3-a] isomers lies in the nitrogen environment. In the [1,5-a] isomer, the bridgehead nitrogen (N-4) is a pyridine-like nitrogen, while in the [4,3-a] isomer, it is a pyrrole-like nitrogen. These have distinctly different ¹⁵N chemical shifts.[9]
A ¹H-¹⁵N HMBC experiment would show a correlation from the proton at C-5 to the bridgehead nitrogen (N-4). The characteristic chemical shift of this nitrogen confirms the [1,5-a] ring fusion, providing an unparalleled level of confidence in the final structure.[9][10]
Conclusion: A Self-Validating System
By following this systematic and multi-technique approach, the structure of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine can be determined with the highest degree of scientific integrity. Each step in the workflow builds upon the last, creating a self-validating system. The mass spectrometry confirms the elemental composition, the 1D NMR provides the basic framework, and the 2D NMR experiments (COSY, HSQC, and HMBC) meticulously piece together the molecular puzzle. Finally, advanced techniques like ¹H-¹⁵N HMBC can be employed to definitively rule out any isomeric ambiguity. This rigorous methodology ensures that researchers and drug developers can proceed with confidence in the identity and purity of this important chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The prediction of nuclear magnetic resonance ring proton shifts in heteroaromatic molecules - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 6-Chloro-triazolo[1,5-a]pyridine (CAS 1427357-23-0): A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine (CAS 1427357-23-0): A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, safety data, and, most significantly, the strategic application of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine (CAS 1427357-23-0) in medicinal chemistry and drug development. While not an end-drug itself, this heterocyclic compound has emerged as a critical building block and versatile intermediate in the synthesis of a new generation of kinase inhibitors and other targeted therapeutics. This document will delve into the synthetic utility of this scaffold, its role in the development of potent inhibitors for key biological targets, and the underlying mechanistic principles that make the[1][2][3]triazolo[1,5-a]pyridine core a privileged structure in contemporary drug discovery.
Introduction: The Rise of a Privileged Scaffold
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in the design of novel therapeutics, largely due to its isoelectronic relationship with purines, which allows it to mimic endogenous ligands and interact with a wide array of biological targets. This structural feature, combined with its synthetic tractability, has led to the exploration of[1][2][3]triazolo[1,5-a]pyridine derivatives in a multitude of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
6-Chloro-[1][2][3]triazolo[1,5-a]pyridine, the subject of this guide, represents a key strategic intermediate in the elaboration of more complex and potent drug candidates. The presence of a chlorine atom at the 6-position provides a reactive handle for medicinal chemists to introduce further molecular diversity through various cross-coupling reactions, enabling the fine-tuning of a compound's pharmacological profile. This guide will illuminate the path from this core scaffold to potentially life-saving therapeutics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1427357-23-0 | N/A |
| Molecular Formula | C₆H₄ClN₃ | N/A |
| Molecular Weight | 153.57 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |
Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported across publicly available sources. Researchers should refer to the certificate of analysis provided by their specific supplier.
Synthetic Strategies and Methodologies
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established routes. The specific synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine is not extensively detailed in publicly accessible literature, suggesting it may be part of proprietary synthetic processes. However, based on general methods for this class of compounds, a plausible synthetic approach can be outlined.
A common and effective method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of 2-aminopyridines with various reagents. For the synthesis of the 6-chloro derivative, a potential starting material would be a 2-amino-5-chloropyridine.
Explanatory Notes on the Synthetic Workflow:
-
Step 1: Formation of Formimidate: The initial step involves the reaction of 2-amino-5-chloropyridine with a formic acid derivative to form an N-pyridinylformimidate intermediate. This sets the stage for the introduction of the second nitrogen atom of the triazole ring.
-
Step 2: Formation of Formimidamide: The formimidate is then treated with hydroxylamine to yield an N-hydroxyformimidamide. This intermediate contains the necessary atoms and connectivity for the subsequent cyclization.
-
Step 3: Intramolecular Cyclization: The final step is an intramolecular cyclization, often promoted by a dehydrating agent such as polyphosphoric acid, to form the fused triazole ring, yielding the desired 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Mechanism of Action and Biological Relevance: A Gateway to Kinase Inhibition
While 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine itself is not typically the final active pharmaceutical ingredient, the[1][2][3]triazolo[1,5-a]pyridine scaffold it provides is a key pharmacophore in a growing number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The primary mechanism of action for many drugs derived from this scaffold is the competitive inhibition of ATP binding to the kinase active site. The triazolopyridine core acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase's hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.
One of the most significant targets for inhibitors based on this scaffold is Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . TAK1 is a key signaling node in the inflammatory response, mediating signals from cytokines such as TNF-α and IL-1β to downstream pathways, including NF-κB and MAPKs.[3]
By inhibiting TAK1, compounds derived from 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine can effectively block the pro-inflammatory signaling cascade, making them attractive candidates for the treatment of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.
Applications in Drug Development: A Versatile Building Block
The true value of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine lies in its application as a versatile starting material for the synthesis of diverse compound libraries for high-throughput screening and lead optimization. The chlorine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile.
Exemplary Experimental Workflow for Derivatization:
The following is a generalized protocol for a Suzuki cross-coupling reaction using 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine as the starting material.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. This typically involves diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-[1][2][3]triazolo[1,5-a]pyridine.
This modular approach allows for the rapid generation of a library of analogues for biological screening, accelerating the drug discovery process.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
-
Hazard Identification: This compound is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.
Conclusion and Future Perspectives
6-Chloro-[1][2][3]triazolo[1,5-a]pyridine is a testament to the importance of core scaffolds in modern drug discovery. While it may not be the final therapeutic agent, its role as a key building block is undeniable. The synthetic accessibility of the[1][2][3]triazolo[1,5-a]pyridine core, coupled with the strategic placement of a reactive chlorine handle, provides medicinal chemists with a powerful platform for the design and synthesis of novel therapeutics.
The continued exploration of derivatives of this scaffold is likely to yield new and improved inhibitors for a range of kinases and other important biological targets. As our understanding of the pathophysiology of complex diseases deepens, the ability to rapidly synthesize and screen diverse chemical libraries based on privileged scaffolds like 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine will be crucial for the development of the next generation of targeted medicines.
The Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold, a nitrogen-rich heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its isoelectronic relationship with purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[4][5][6] This guide provides a comprehensive overview of the significant biological activities associated with this scaffold, delving into its therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for its evaluation.
Introduction to the Triazolo[1,5-a]pyridine Core
The triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists.[7] Its structural similarity to endogenous purines provides a rational basis for its interaction with various enzymes and receptors.[4] However, its unique electronic distribution and steric properties often lead to novel and improved pharmacological profiles compared to its purine counterparts.[4] This versatility has led to the development of triazolo[1,5-a]pyridine derivatives with potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[7][8]
The synthesis of the triazolo[1,5-a]pyridine core can be achieved through various strategies, often involving the cyclization of 2-aminopyridine derivatives with appropriate reagents.[9] Common methods include the reaction of 2-aminopyridines with formamidoximes or the intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[9] The ability to readily modify the scaffold at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive platform for drug design and development.
Anticancer Activity: A Multifaceted Approach to Oncology
The triazolo[1,5-a]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents, acting through diverse mechanisms of action.
Inhibition of Cellular Proliferation
Numerous studies have reported the potent antiproliferative activity of triazolo[1,5-a]pyridine derivatives against a panel of human cancer cell lines.[1][2][10] For instance, a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines exhibited significant growth inhibitory effects against HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer) cells.[1] Similarly, novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives have shown promising activity against HT-1080 (fibrosarcoma) and Bel-7402 (liver cancer) cell lines.[10]
Table 1: Antiproliferative Activity of Selected Triazolo[1,5-a]pyridine/pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1c | HCT-116 | Not specified | [1] |
| Compound 2d | U-87 MG | Not specified | [1] |
| Compound 19 | Bel-7402 | 12.3 | [10] |
| Compound 19 | HT-1080 | 6.1 | [10] |
| Compound H12 | MGC-803 | 9.47 | [2] |
| Compound H12 | HCT-116 | 9.58 | [2] |
| Compound H12 | MCF-7 | 13.1 | [2] |
| Analogue 26 | HeLa | 0.75 | [11] |
| Analogue 26 | A549 | 1.02 | [11] |
Mechanistic Insights into Anticancer Action
The anticancer effects of triazolo[1,5-a]pyridines are often attributed to their ability to interfere with critical cellular processes, including signaling pathways and microtubule dynamics.
Certain derivatives have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation. For example, compounds have been identified that suppress the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT.[2] This inhibition of pro-survival signaling can induce apoptosis and cell cycle arrest in cancer cells.[2] Other derivatives have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key player in cytokine signaling pathways often dysregulated in cancer.[12] The discovery of CEP-33779, a selective and orally bioavailable JAK2 inhibitor based on the triazolo[1,5-a]pyridine scaffold, highlights the therapeutic potential of this approach.[12]
Caption: Inhibition of the JAK-STAT signaling pathway by triazolo[1,5-a]pyridine derivatives.
A significant number of triazolo[1,5-a]pyrimidine derivatives have been identified as potent antitubulin agents.[4][11] These compounds interfere with microtubule polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Molecular docking studies have revealed that some of these analogues occupy the colchicine-binding site of tubulin, thereby inhibiting its polymerization.[11]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial and Antifungal Activity
The triazolo[1,5-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents.[3][13][14]
Spectrum of Activity
Derivatives of this scaffold have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][13][15] Some compounds have shown comparable or even superior activity to standard reference drugs like ampicillin and fluconazole.[3] The antimicrobial efficacy is often influenced by the nature and position of substituents on the triazolopyridine core. For example, the introduction of amino acid moieties has been shown to enhance the antibacterial properties of these compounds.[15][16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the triazolo[1,5-a]pyridine compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
The anti-inflammatory potential of the triazolo[1,5-a]pyridine scaffold has been explored, with several derivatives showing promising activity.
Inhibition of Inflammatory Mediators
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). In lipopolysaccharide (LPS)-stimulated RAW macrophages, certain triazolopyridinylpyridines have demonstrated significant inhibition of NO production. This suggests that these compounds may exert their anti-inflammatory effects by modulating the activity of enzymes like inducible nitric oxide synthase (iNOS). Some thiazolo[4,5-b]pyridine derivatives have also shown considerable anti-inflammatory effects, in some cases exceeding that of the reference drug Ibuprofen.[17]
Caption: Experimental workflow for evaluating the anti-inflammatory activity of triazolo[1,5-a]pyridine derivatives.
Central Nervous System (CNS) Applications
The triazolo[1,5-a]pyridine scaffold has also shown promise in the development of therapeutics for neurodegenerative diseases.
Microtubule Stabilization
In the context of Alzheimer's disease and other tauopathies, microtubule-stabilizing agents are of significant interest. Certain 1,2,4-triazolo[1,5-a]pyrimidines have been identified as microtubule-stabilizing compounds.[18] These molecules can normalize microtubule function, which is often disrupted in neurodegenerative conditions. Importantly, some of these compounds have demonstrated favorable pharmacokinetic properties, including brain penetration and oral bioavailability.[18]
Adenosine Receptor Antagonism
Derivatives of the related[1][2][3]triazolo[1,5-c]pyrimidine scaffold have been developed as selective antagonists of the A2A adenosine receptor.[19] This receptor is highly expressed in the striatum and is a key target for the treatment of movement disorders like Parkinson's disease. The development of potent and selective A2A receptor antagonists highlights the versatility of the broader triazolopyrimidine core in CNS drug discovery.
Conclusion and Future Perspectives
The triazolo[1,5-a]pyridine scaffold is a remarkably versatile and privileged core in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities. Its potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders is well-documented. The ease of synthetic modification allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
The design of highly selective inhibitors for specific molecular targets.
-
The development of multi-target ligands for complex diseases like Alzheimer's.[20]
-
The exploration of novel biological activities of this scaffold.
-
The use of computational methods to guide the design of next-generation triazolo[1,5-a]pyridine-based therapeutics.
The continued investigation of this remarkable scaffold holds great promise for the discovery of new and effective medicines to address unmet medical needs.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In silico docking studies of 6-Chloro-triazolo[1,5-a]pyridine
An In-Depth Technical Guide to In Silico Docking Studies of 6-Chloro-triazolo[1,5-a]pyridine
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere and forming the core of numerous biologically active compounds.[4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[5] Specifically, compounds bearing this moiety have been developed as inhibitors of critical cellular targets such as Janus kinase 2 (JAK2), cyclin-dependent kinase 2 (CDK2), and as modulators of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[4][6][7] This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on 6-Chloro-triazolo[1,5-a]pyridine, a representative of this promising class. We will delve into the foundational principles of molecular docking, present a detailed, self-validating experimental protocol, and discuss the critical analysis of docking results, thereby empowering researchers to effectively leverage computational methods in the rational design of novel therapeutics.
The Scientific Rationale: Understanding the Triazolo[1,5-a]pyridine Scaffold
The versatility of the triazolo[1,5-a]pyridine system stems from its structural and electronic similarity to endogenous purines, allowing it to interact with a diverse range of biological targets.[4] The addition of a chloro-substituent at the 6-position provides a key chemical handle for synthetic modification while also modulating the electronic properties of the ring system, which can significantly influence target binding affinity and selectivity.
Derivatives have shown promise in oncology by targeting key signaling pathways. For example, various substituted triazolopyridines have been found to inhibit kinases crucial for cancer progression and to suppress signaling cascades like the ERK pathway.[7][8][9] The core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within protein active sites makes it an ideal starting point for structure-based drug design. Molecular docking, therefore, becomes an indispensable tool to explore and predict these interactions computationally.
Foundational Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor).[10][11] The process allows for the high-throughput screening of virtual compound libraries and provides atomic-level insights that guide the optimization of lead compounds.[12] A docking simulation is fundamentally governed by two interconnected components:
-
Sampling Algorithm (Pose Generation): This is the search function that explores the conformational space of the ligand and its possible orientations within the defined binding site of the receptor.[10][13] Algorithms vary in their approach, from systematic methods to stochastic ones like genetic algorithms (employed by AutoDock) and incremental construction methods (used by FlexX), each aiming to generate a diverse set of plausible binding poses.[10]
-
Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score or binding energy to estimate the strength of the ligand-receptor interaction.[14] Generally, a lower, more negative score indicates a more favorable binding affinity.[14] These functions are designed to approximate the free energy of binding by considering factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.
It is paramount to recognize that docking provides a prediction.[14] The confidence in these predictions is substantially increased through rigorous protocol validation, a concept we will enforce throughout our methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-Dichloro-2H-triazolo[4,5-c]pyridine|Research Chemical [benchchem.com]
- 6. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
An In-depth Technical Guide to the Synthesis of Substituted Triazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities. This guide provides a comprehensive overview of the key synthetic strategies for constructing substituted triazolopyridines, intended for researchers and scientists in drug development. We will delve into the mechanistic underpinnings of various synthetic routes, including cycloaddition reactions, intramolecular annulations, transition-metal-catalyzed cross-couplings, and notable rearrangement reactions. By explaining the causality behind experimental choices and providing field-proven insights, this document aims to be an authoritative resource for the synthesis of this important class of heterocyclic compounds.
The Significance of the Triazolopyridine Scaffold
Triazolopyridines, which feature a fused triazole and pyridine ring system, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural framework allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological applications, including antimicrobial, anticancer, and antiviral properties.[1][3][4] The versatility of the triazolopyridine core enables extensive chemical modifications to fine-tune its biological efficacy, making it a privileged scaffold in modern drug design.[1] The evolution of synthetic methodologies for triazolopyridines reflects broader trends in organic chemistry, with a noticeable shift towards more efficient, specific, and environmentally benign approaches.[1]
Foundational Synthetic Strategies: A Mechanistic Perspective
The construction of the triazolopyridine ring system can be broadly categorized into several key strategies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Building the Triazole Ring through Cycloaddition Reactions
Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful and atom-economical method for constructing the five-membered triazole ring.
The 1,3-dipolar cycloaddition between an azide and an alkyne, first extensively studied by Rolf Huisgen, is a cornerstone of triazole synthesis.[5][6] This reaction can be performed thermally, but often requires elevated temperatures and can lead to a mixture of regioisomers.[6]
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized this transformation, making it a premier example of "click chemistry."[6][7] The copper catalyst activates the terminal alkyne, leading to a dramatic rate acceleration and exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[6] This method is characterized by its mild reaction conditions, high yields, and exceptional functional group tolerance.[7]
Figure 1: Comparison of thermal and copper-catalyzed Huisgen cycloadditions.
A metal-free approach for synthesizing 1,2,3-triazole-fused N-heterocycles involves the intramolecular Huisgen reaction of in situ generated azides from N-alkynyl hydroxyisoindolinones and sodium azide.[8] This reaction proceeds through an N-acyliminium ion intermediate, which is trapped by the azide ion, followed by an intramolecular [3+2] cycloaddition.[8]
Recent advancements have explored other [3+2] cycloaddition pathways. For instance, a mechanochemical method using copper acetate has been developed for the reaction between azinium-N-imines and nitriles to yield 1,2,4-triazolo[1,5-a]pyridines.[9] This solvent-free approach aligns with the principles of green chemistry.
Intramolecular Annulation: Forging the Triazole Ring onto a Pre-existing Pyridine
This strategy involves the formation of the triazole ring from a substituted pyridine precursor, typically through an oxidative N-N bond formation.
N-(Pyridin-2-yl)amidines are versatile precursors for the synthesis of[1][9][10]triazolo[1,5-a]pyridines. The key step is the oxidative formation of an N-N bond. Various reagents can effect this transformation:
-
Hypervalent Iodine Reagents: Phenyliodonium diacetate (PIDA) or phenyliodonium bis(trifluoroacetate) (PIFA) are effective oxidants for this cyclization.[9][11]
-
Iodine/Potassium Iodide: An I2/KI system provides a milder and more environmentally friendly alternative.[9][11]
-
Electrochemical Synthesis: Metal- and additive-free electrolytic conditions can also be employed for the intramolecular annulation.[9]
-
Chloramine-T: This reagent promotes a direct, metal-free oxidative N-N bond formation.[11]
Figure 2: General workflow for the oxidative cyclization of N-(pyridin-2-yl)amidines.
The synthesis of 2-amino-[1][9][10]triazolo[1,5-a]pyridines can be achieved through the CuBr-catalyzed oxidative cyclization of guanidylpyridines under an air atmosphere.[9]
The Power of Transition Metals in Triazolopyridine Synthesis
Transition-metal catalysis offers efficient and versatile routes to substituted triazolopyridines, often with high selectivity and functional group tolerance.
Palladium catalysis is instrumental in forming key C-N bonds. A notable example is the synthesis of[1][9][10]triazolo[4,3-a]pyridines through the palladium-catalyzed addition of hydrazides to 2-chloropyridine.[12][13] The reaction proceeds with chemoselective addition at the terminal nitrogen of the hydrazide, followed by a dehydration step to afford the fused ring system.[12]
Copper catalysts are widely employed in the synthesis of triazolopyridines. A facile one-pot synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the reaction of 2-aminopyridine with nitriles in the presence of CuBr.[9][14] This process occurs via a consecutive addition-oxidative cyclization mechanism.[9][14]
| Catalyst | Starting Materials | Product | Key Features |
| Pd Catalyst | 2-Chloropyridine, Hydrazide | [1][9][10]Triazolo[4,3-a]pyridine | Chemoselective C-N coupling |
| CuBr | 2-Aminopyridine, Nitrile | [1][9][10]Triazolo[1,5-a]pyridine | One-pot, oxidative cyclization |
| CuBr | Guanidylpyridine | 2-Amino-[1][9][10]triazolo[1,5-a]pyridine | Oxidative cyclization under air |
Table 1: Comparison of Transition-Metal-Catalyzed Syntheses of Triazolopyridines.
Molecular Gymnastics: Rearrangements in Triazolopyridine Synthesis
Rearrangement reactions provide elegant pathways to thermodynamically more stable isomers or to access substitution patterns that are otherwise difficult to obtain.
The Dimroth rearrangement is a fascinating transformation involving the interconversion of triazole isomers, particularly the conversion of[1][9][10]triazolo[4,3-c]pyrimidines to the more thermodynamically stable[1][9][10]triazolo[1,5-c]pyrimidine isomers.[10][15][16] The accepted mechanism involves protonation, ring-opening to a diazo intermediate, tautomerization, and subsequent ring-closure.[15][16] This rearrangement can be facilitated by acidic or basic conditions, and also by the presence of certain substituents.[10]
Figure 3: A simplified representation of the key steps in the Dimroth rearrangement.
A base-promoted tandem reaction between 2-fluoropyridines and 1,2,4-oxadiazol-3-amines provides a straightforward route to a wide range of functionalized[1][9][10]triazolo[1,5-a]pyridines.[9][11] This sequence involves an initial nucleophilic aromatic substitution (SNAr) followed by a Boulton-Katritzky rearrangement.
Emerging Frontiers: Modern and Catalyst-Free Approaches
The drive towards more sustainable and efficient chemical processes has led to the development of novel synthetic methods that minimize the use of harsh reagents and catalysts.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. A catalyst- and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established from enaminonitriles and benzohydrazides under microwave conditions.[9] This method offers short reaction times, a broad substrate scope, and good to excellent yields.[9]
Electrosynthesis provides a green alternative to traditional methods that rely on stoichiometric oxidants or catalysts. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates furnishes 3-amino-[1][9][10]-triazolo[4,3-a]pyridines under mild conditions without the need for transition metals or external oxidants.[12]
Exemplary Experimental Protocol: Microwave-Assisted Synthesis of a Substituted 1,2,4-Triazolo[1,5-a]pyridine
The following protocol is a representative example of a modern, efficient synthesis of a substituted triazolopyridine.[9]
Synthesis of 7-(4-methoxyphenyl)-5-phenyl-1,2,4-triazolo[1,5-a]pyridine (3a)
-
Reactants:
-
Enaminonitrile 1m (1.0 equivalent)
-
4-Methoxybenzohydrazide 2a (2.0 equivalents)
-
Dry toluene (1.5 mL)
-
-
Procedure:
-
A mixture of the enaminonitrile 1m and 4-methoxybenzohydrazide 2a is taken in a sealed microwave tube.
-
Dry toluene is added to the mixture.
-
The reaction vessel is sealed and subjected to microwave irradiation at 140 °C for the optimized reaction time.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,4-triazolo[1,5-a]pyridine 3a .
-
-
Plausible Mechanism: The reaction is proposed to proceed via a tandem mechanism involving transamidation, nucleophilic addition to the nitrile, and subsequent condensation.[9]
Summary and Future Outlook
The synthesis of substituted triazolopyridines is a rich and evolving field. We have explored a range of powerful synthetic strategies, from classic cycloadditions and rearrangements to modern transition-metal-catalyzed and catalyst-free methods. The ongoing development of novel synthetic methodologies continues to be driven by the demand for more efficient, selective, and sustainable processes in drug discovery and development. Future trends will likely focus on the expanded use of green chemistry principles, such as flow chemistry and the use of benign solvents, as well as the discovery of novel catalytic systems to access ever more complex and diverse triazolopyridine derivatives for biological screening.
References
- 1. bioengineer.org [bioengineer.org]
- 2. geneonline.com [geneonline.com]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 13. (PDF) Palladium-Catalyzed Triazolopyridine Synthesis: [research.amanote.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 16. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Spectroscopic Interpretation of 6-Chloro-triazolo[1,5-a]pyridine
An In-Depth Technical Guide to the Spectroscopic Interpretation of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document outlines the foundational principles and expected spectral characteristics for full structural elucidation and verification. While specific experimental spectra for this exact compound are not publicly available in common databases, this guide synthesizes data from closely related analogs and first-principle spectroscopic theory to provide a robust predictive interpretation. We will delve into the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. Detailed, field-proven experimental protocols are provided to enable researchers to acquire high-quality data, which can then be interpreted using the principles outlined herein.
Introduction: The Triazolopyridine Core
The[1][2][3]triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle of significant interest in pharmaceutical development, known to feature in compounds acting as potent enzyme inhibitors and receptor antagonists[4][5]. The introduction of a chloro-substituent at the 6-position, creating 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine, modulates the electronic properties and metabolic stability of the scaffold, making its unambiguous characterization a critical step in any research and development pipeline. Spectroscopic analysis is the cornerstone of this characterization, providing definitive proof of structure, purity, and stability. This guide serves as a detailed roadmap for performing and interpreting these essential analytical techniques.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine are presented below. This numbering will be used throughout this guide.
Caption: Molecular structure and atom numbering of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides crucial information about the number, connectivity, and electronic environment of protons in a molecule.
Expected Chemical Shifts and Coupling Constants
For 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine, we anticipate four distinct signals in the aromatic region of the spectrum, corresponding to H2, H5, H7, and H8.
-
H2: This proton is on the electron-deficient triazole ring and is expected to be the most deshielded, appearing furthest downfield.
-
Pyridine Protons (H5, H7, H8): These protons will appear in the typical aromatic region. The proton ortho to the bridgehead nitrogen (H8) is expected to be downfield relative to H5 and H7 due to the inductive effect of the nitrogen. The chloro-substituent at C6 will influence the chemical shifts of the adjacent protons, H5 and H7, primarily through inductive and resonance effects.
-
Coupling: We expect to see characteristic ortho, meta, and para couplings between the protons on the pyridine ring. For example, H7 and H8 should exhibit ortho-coupling (typically 7-9 Hz), while H5 and H7 should show meta-coupling (typically 2-3 Hz).
Predicted ¹H NMR Data Summary
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the aromatic protons. These values are estimated based on general principles and data from similar heterocyclic systems[6].
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | 8.5 - 9.0 | s (singlet) | - |
| H8 | 8.2 - 8.6 | d (doublet) | J (ortho, H7-H8) ≈ 7-9 |
| H7 | 7.6 - 7.9 | dd (doublet of doublets) | J (ortho, H7-H8) ≈ 7-9; J (meta, H5-H7) ≈ 2-3 |
| H5 | 7.2 - 7.5 | d (doublet) | J (meta, H5-H7) ≈ 2-3 |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or if hydrogen-bonding interactions need to be probed, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment is typically sufficient.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to probe their electronic environment.
Expected Chemical Shifts
We expect to see six distinct signals for the six carbon atoms in the bicyclic system.
-
Bridgehead Carbons (C8a): These quaternary carbons typically have lower intensity and appear in the aromatic region.
-
Triazole Carbon (C2): This carbon, bonded to two nitrogen atoms, will be significantly deshielded.
-
Pyridine Carbons (C5, C6, C7, C8): These will appear in the typical aromatic carbon region (110-150 ppm). The carbon bearing the chlorine atom (C6) will be directly influenced by the halogen's electronegativity, typically resulting in a downfield shift. The other carbons will be shifted based on their position relative to the nitrogen atoms and the chloro-substituent.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted δ (ppm) | Notes |
| C2 | 160 - 165 | Most deshielded carbon. |
| C8a | 145 - 150 | Quaternary, lower intensity. |
| C6 | 130 - 135 | Carbon attached to Chlorine. |
| C8 | 125 - 130 | |
| C7 | 120 - 125 | |
| C5 | 115 - 120 |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) will be needed to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Advanced Techniques: Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which will aid in the definitive assignment of the protonated carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation patterns of a molecule.
Expected Molecular Ion and Fragmentation
-
Molecular Ion (M⁺): The molecular formula is C₆H₄ClN₃. The nominal mass is 153 g/mol . High-resolution mass spectrometry (HRMS) should confirm the exact mass.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two peaks for the molecular ion: M⁺ at m/z 153 and M+2 at m/z 155, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation: Under electron ionization (EI), common fragmentation pathways for related triazole systems involve the loss of stable neutral molecules like N₂ or HCN[7][8]. A potential fragmentation for this molecule could be the loss of N₂ from the triazole ring, followed by further fragmentation of the remaining chloropyridine structure.
Predicted Mass Spectrometry Data
| m/z Value | Identity | Notes |
| 153 / 155 | [M]⁺ | Molecular ion peak showing a ~3:1 ratio, confirming one chlorine atom. |
| 125 / 127 | [M - N₂]⁺ | Possible fragment from the loss of nitrogen gas. |
| 118 | [M - Cl]⁺ | Loss of the chlorine radical. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer.
-
Ionization Method:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the protonated molecule [M+H]⁺ (m/z 154/156) with minimal fragmentation. It is the preferred method for accurate mass determination via HRMS.
-
Electron Ionization (EI): A hard ionization technique that induces fragmentation, providing structural information. It is ideal for identifying the key fragmentation pathways.
-
-
Data Acquisition: Acquire the spectrum over a suitable mass range (e.g., m/z 50-300). For HRMS, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected Vibrational Frequencies
-
Aromatic C-H Stretch: Look for sharp, medium-intensity bands above 3000 cm⁻¹.
-
C=C and C=N Stretching: The aromatic ring and triazole ring stretching vibrations will appear in the 1400-1650 cm⁻¹ region. This region often contains multiple sharp bands characteristic of the heterocyclic system.
-
C-Cl Stretch: A strong band is expected in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the carbon-chlorine bond stretch.
-
"Fingerprint" Region: The region from 1400 cm⁻¹ to 600 cm⁻¹ will contain a complex pattern of bands unique to the molecule, arising from various bending and stretching vibrations. This pattern is highly diagnostic for compound identification when compared to a reference spectrum.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium, Sharp |
| 1620 - 1450 | Aromatic C=C and C=N Stretch | Medium to Strong, Multiple Bands |
| 800 - 600 | C-Cl Stretch | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: If ATR is unavailable, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition: Place the sample (or pellet) in the IR spectrometer and acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups and vibrational modes.
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine relies on the synergistic interpretation of all acquired data. The workflow below illustrates the logical process of integrating these techniques.
Caption: Workflow for integrated spectroscopic structural elucidation.
Conclusion
This guide provides a predictive but comprehensive framework for the spectroscopic interpretation of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently analyze their experimentally acquired spectra. The key diagnostic features—such as the 3:1 isotopic signature in the mass spectrum, the downfield singlet for H2 in the ¹H NMR, and the characteristic aromatic stretching bands in the IR spectrum—collectively serve as a powerful toolkit for unambiguous structural verification. Adherence to the outlined protocols will ensure the acquisition of high-quality data, which is the prerequisite for accurate and reliable interpretation in any scientific or developmental endeavor.
References
- 1. This compound(1427357-23-0) 1H NMR [m.chemicalbook.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. 6-Chloro-1H-pyrazolo[4,3-c]pyridine(1206979-33-0) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Triazolopyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to a Versatile Heterocycle
For researchers, medicinal chemists, and drug development professionals, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The triazolopyridine ring system has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of triazolopyridine derivatives, offering insights into the chemical nuances that drive their biological activity and paving the way for the rational design of next-generation therapeutics.
The triazolopyridine scaffold, a fusion of a triazole and a pyridine ring, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse substitutions, making it an attractive starting point for library synthesis and lead optimization.[1] Its derivatives have been investigated as potent and selective inhibitors of a wide range of biological targets, including kinases, enzymes, and G-protein coupled receptors.[2][3] This guide will delve into specific examples, dissecting the SAR to reveal the key molecular features governing potency, selectivity, and pharmacokinetic properties.
I. Triazolopyridines as Kinase Inhibitors: Targeting the ATP-Binding Site
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The triazolopyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
A. Phosphoinositide 3-Kinase γ (PI3Kγ) Inhibitors
A series of 6-aryl-2-amino-triazolopyridines has been identified as potent and selective inhibitors of PI3Kγ.[4] The key SAR findings for this series are summarized below:
-
The 6-aryl Moiety: The nature and substitution pattern of the aryl group at the 6-position are critical for potency. Electron-withdrawing groups on this ring generally enhance activity.
-
The 2-amino Group: This group is essential for interaction with the hinge region of the kinase. Modifications to this amine can modulate selectivity against other PI3K isoforms.
-
Core Modifications: Alterations to the triazolopyridine core itself have been shown to improve selectivity over the broader kinome.[4]
Table 1: SAR of 6-aryl-2-amino-triazolopyridines as PI3Kγ Inhibitors
| Compound | R1 (at position 2) | R2 (at position 6) | PI3Kγ IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kδ |
| Lead | -NH2 | Phenyl | 50 | 10-fold | 5-fold |
| 43 (CZC19945) | -NH2 | 4-fluorophenyl | 5 | >100-fold | >50-fold |
| 53 (CZC24832) | Modified core | 4-fluorophenyl | 8 | >200-fold | >100-fold |
Data synthesized from Bell et al., Bioorg Med Chem Lett. 2012.[4]
B. p38 Mitogen-Activated Protein Kinase Inhibitors
Triazolopyridine-oxazole based compounds have been developed as inhibitors of p38 MAP kinase.[5] The SAR for this series highlights the importance of the C4 aryl group and the triazole side-chain in overcoming the deficiencies of the initial lead compound.
Experimental Protocol: Synthesis of a 6-aryl-2-amino-triazolopyridine Derivative
This protocol describes a general method for the synthesis of the PI3Kγ inhibitor scaffold.
-
Step 1: Synthesis of the Triazolopyridine Core. A substituted 2-aminopyridine is reacted with a suitable reagent to form the fused triazole ring.
-
Step 2: Aryl Coupling. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is used to introduce the aryl group at the 6-position.
-
Step 3: Functional Group Interconversion. The amino group at the 2-position can be further modified to explore SAR.
-
Step 4: Purification. The final compound is purified using column chromatography or recrystallization.
II. Modulators of the Central Nervous System: Atypical Antipsychotics
Triazolopyridinone derivatives, originating from the antidepressant trazodone, have been investigated as potential multireceptor atypical antipsychotics.[1][6] These compounds often exhibit a functional profile with high potency at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[6]
The SAR of these derivatives is complex, with subtle structural changes influencing the affinity and functional activity at each receptor. For instance, modifications to the linker and the terminal phenylpiperazine moiety of trazodone analogues can fine-tune the D2 partial agonism and 5-HT2A antagonism.[6]
III. Anticancer Applications Beyond Kinase Inhibition
The therapeutic utility of the triazolopyridine scaffold in oncology extends beyond kinase inhibition.
A. Inhibitors of Bromodomain and Extra-Terminal Domain (BET) Proteins
Triazolopyridine derivatives have been identified as potent inhibitors of BRD4, a member of the BET family of epigenetic "readers".[7] High expression of BRD4 is linked to the progression of various cancers.[7] The representative compound 12m from one study demonstrated excellent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 µM, superior to the known BET inhibitor (+)-JQ1.[7] Molecular docking studies revealed that this compound binds to the acetyl-lysine binding site of BRD4, forming a crucial hydrogen bond with Asn140.[7]
B. Inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2)
The triazolopyridine scaffold has also been explored as an inhibitor of TDP2, an enzyme involved in repairing DNA damage caused by topoisomerase II (TOP2) poisons used in chemotherapy.[8][9] Inhibition of TDP2 can potentially sensitize cancer cells to these chemotherapeutic agents. Structure-activity relationship studies have identified derivatives with significant TDP2 inhibition.[8]
IV. Triazolopyrimidines: A Closely Related Scaffold with Diverse Activities
The triazolopyrimidine scaffold, a bioisostere of triazolopyridine, also displays a wide range of biological activities and is often explored in parallel during SAR studies.[10]
A. Inhibitors of Hepatitis B Virus (HBV) Surface Antigen (HBsAg) Secretion
Novel triazolo-pyrimidine derivatives have been developed as inhibitors of HBsAg secretion, offering a distinct mechanism from existing HBV therapies.[11][12] Extensive SAR studies have led to significant improvements in the potency of the parent compounds.[11]
B. Angiotensin II Receptor Antagonists
Derivatives of[4][6][13]-triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[4,3-c]pyrimidine have been synthesized as potent and orally active angiotensin II receptor antagonists for the treatment of hypertension.[14] SAR studies have highlighted the importance of the 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl group for oral activity and the critical role of alkyl substituents at the 5- and 7-positions.[14]
V. Future Directions and Conclusion
The triazolopyridine scaffold continues to be a rich source of novel therapeutic agents. The diverse biological activities associated with this privileged core underscore its importance in medicinal chemistry. Future research will likely focus on:
-
Fine-tuning selectivity: As our understanding of disease biology becomes more nuanced, the ability to design highly selective inhibitors will be paramount.
-
Exploring new therapeutic areas: The versatility of the triazolopyridine scaffold suggests that it may hold promise for a wide range of diseases beyond those already explored.
-
Application of novel synthetic methodologies: The development of new synthetic routes will facilitate the generation of more diverse and complex triazolopyridine libraries for screening.
References
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine De" by W Yu, C Goddard et al. [digitalcommons.usu.edu]
- 13. Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Microwave-Assisted Synthesis of Novel Triazolopyridine Derivatives
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
Triazolopyridine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antidepressant properties.[1][2][3][4] The derivatization of the triazolopyridine nucleus is a key strategy for the discovery of novel drug candidates.[3][5] Traditionally, the synthesis of these heterocyclic compounds involves multi-step procedures that can be time-consuming, often requiring harsh reaction conditions and leading to modest yields.[6]
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a rapid, efficient, and environmentally friendly alternative to conventional heating methods.[7][8][9][10] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[11][12] This technology dramatically reduces reaction times from hours or days to mere minutes, while often improving reaction yields and product purity by minimizing the formation of by-products.[7][10][13][14] Furthermore, MAOS aligns with the principles of green chemistry by reducing solvent consumption and energy usage.[9][11][12][15]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of novel triazolopyridine derivatives. We will delve into the fundamental principles of microwave chemistry, present detailed and validated protocols for key synthetic transformations, and offer insights into reaction optimization and safety considerations.
The Engine of Innovation: Understanding Microwave-Assisted Organic Synthesis (MAOS)
The efficiency of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional heating. In traditional methods, heat is transferred from an external source through the vessel walls to the reaction mixture via conduction.[9][13] This process is often slow and can create temperature gradients within the sample. In contrast, microwave irradiation directly heats the reactants and solvent through two primary mechanisms: dipolar polarization and ionic conduction.[8][9][11][12]
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.[11][12]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions generate heat.[9]
This direct and volumetric heating results in a rapid temperature increase throughout the reaction mixture, often allowing reactions to be completed at higher temperatures than the solvent's boiling point in sealed vessels, which further accelerates the reaction rate.[13][16]
Caption: Fundamental mechanisms of microwave heating in organic synthesis.
Synthetic Protocols for Triazolopyridine Derivatives
The following protocols detail common and effective methods for the synthesis of triazolopyridine derivatives using microwave irradiation. These methods have been selected for their reliability, broad substrate scope, and high efficiency.
Protocol 1: Metal-Free Synthesis of[7][8][11]Triazolo[1,5-a]pyridines
This protocol describes a metal-free approach for the synthesis of[7][8][11]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine derivatives and carboxylic acids, a method that benefits significantly from microwave acceleration.[6]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. bioengineer.org [bioengineer.org]
- 6. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 7. epcp.ac.in [epcp.ac.in]
- 8. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 13. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. bspublications.net [bspublications.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Robust One-Pot Synthesis and Purification Protocol for Triazolo[1,5-a]pyridines
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[4] Its unique structure is found in drugs targeting a wide array of diseases, including cancer, inflammation, and infections, making its efficient synthesis a topic of significant interest for medicinal chemists and drug development professionals.[5][6] This application note provides a detailed, field-proven protocol for the one-pot synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines via a copper-catalyzed oxidative N-N bond formation. Furthermore, it outlines a systematic approach to the purification of these compounds, ensuring high purity essential for subsequent biological evaluation.
Introduction: The Significance of Triazolo[1,5-a]pyridines
Fused aza-heterocyclic compounds, particularly those containing the triazole ring system, are cornerstones of modern drug discovery.[4] The[1][2][3]triazolo[1,5-a]pyridine core, an isostere of purine, allows it to interact with a variety of biological targets.[2] This has led to its incorporation into several notable therapeutic agents, including the JAK1 inhibitor Filgotinib and the HER2-targeted tyrosine kinase inhibitor Tucatinib.[6]
Traditional multi-step syntheses of this scaffold are often hampered by laborious intermediate purifications, leading to lower overall yields and increased resource consumption. One-pot methodologies, which combine multiple reaction steps into a single operation, offer a streamlined, efficient, and more environmentally benign alternative.[7] This guide focuses on a copper-catalyzed approach, which is advantageous due to the low cost and ready availability of the catalyst.[1]
Reaction Mechanism: The "Why" Behind the One-Pot Synthesis
The described one-pot synthesis proceeds through a two-step sequence within a single reaction vessel: (1) initial formation of an N-(pyridin-2-yl)amidine intermediate, followed by (2) a copper-catalyzed intramolecular oxidative N-N bond formation to yield the final triazolo[1,5-a]pyridine product.
Step 1: Amidine Formation The reaction is initiated by the condensation of a 2-aminopyridine derivative with a nitrile. This step is typically facilitated by a catalyst system under atmospheric air.[8]
Step 2: Oxidative Cyclization The key N-N bond-forming cyclization is mediated by a copper(II) catalyst.[9] The proposed mechanism involves the coordination of the copper center to the amidine intermediate, which facilitates an intramolecular oxidative coupling, likely with atmospheric oxygen serving as the terminal oxidant.[3] This annulation is highly efficient and leads to the thermodynamically stable fused heterocyclic system.[1][8]
Experimental Protocol: One-Pot Synthesis
This protocol details a general method for the synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine. The reaction can be adapted for various substituted 2-aminopyridines and nitriles.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Equivalents |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | - | 1.0 g | 1.0 |
| Benzonitrile | C₇H₅N | 103.12 | - | 1.2 mL | 1.1 |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | - | 192 mg | 0.1 |
| Dioxane | C₄H₈O₂ | 88.11 | - | 20 mL | - |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | - | - | As needed | - |
| Ethyl Acetate/Hexane | - | - | 3:7 v/v | As needed | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol), copper(II) acetate (192 mg, 1.06 mmol), and dioxane (20 mL).
-
Reagent Addition: Add benzonitrile (1.2 mL, 11.7 mmol) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 12-24 hours.
-
Monitoring Reaction Progress: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane eluent. Spot the crude reaction mixture against the 2-aminopyridine starting material. The reaction is complete upon consumption of the starting material and the appearance of a new, higher Rf product spot.
-
Reaction Quench and Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the copper catalyst, washing the pad with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Strategy
The choice of purification method depends on the scale of the reaction and the nature of the impurities present.[10] A systematic approach ensures the isolation of the triazolo[1,5-a]pyridine in high purity.
Purification Method Selection
The following decision tree can guide the selection of the most appropriate purification technique.
Caption: Decision tree for purification strategy.
Comparative Analysis of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | - Highly effective for crystalline solids- Can yield very pure material- Cost-effective and scalable | - Product loss in the mother liquor- Requires finding a suitable solvent system- Not suitable for oils or amorphous solids | Purifying >1g of a solid product with good crystallinity.[11] |
| Column Chromatography | - Widely applicable to a range of compounds- Can separate closely related impurities- Effective for both solids and oils | - Can be time-consuming and solvent-intensive- Potential for product loss on the column- Requires careful selection of eluent | Purifying <1g of product, or for separating complex mixtures and oily products.[10] |
Protocol: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the crude weight) by dissolving the crude in a minimal amount of dichloromethane and adding the silica. Remove the solvent under reduced pressure.
-
Column Packing: Prepare a silica gel column using a 3:7 ethyl acetate/hexane eluent. The column diameter and length will depend on the amount of crude product to be purified.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Elute the column with the 3:7 ethyl acetate/hexane mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified triazolo[1,5-a]pyridine.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[12]
Workflow Summary
The overall process from starting materials to the pure, characterized product is summarized in the following workflow diagram.
Caption: Overall experimental workflow.
Conclusion
This application note presents a reliable and efficient one-pot synthesis of[1][2][3]triazolo[1,5-a]pyridines, a key scaffold in medicinal chemistry. The copper-catalyzed methodology offers high yields and operational simplicity. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce high-purity compounds for further investigation in drug discovery and development programs.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Chloro-triazolo[1,5-a]pyridine via Recrystallization
Introduction: The Critical Role of Purity for 6-Chloro-triazolo[1,5-a]pyridine in Research and Development
6-Chloro-triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a key intermediate and building block, its purity is paramount to the successful synthesis of novel therapeutic agents and other advanced materials. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and compromised biological activity of the final products. Therefore, a robust and efficient purification method is essential.
This document provides a comprehensive guide to the purification of 6-Chloro-triazolo[1,5-a]pyridine using recrystallization, a powerful and widely used technique for the purification of solid organic compounds. These application notes are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Understanding the Foundation: Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).
The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. The impurities, being present in smaller quantities, remain dissolved in the solvent. The purified crystals are then isolated by filtration.
Strategic Solvent Selection: A Key to Successful Recrystallization
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent for the recrystallization of 6-Chloro-triazolo[1,5-a]pyridine should possess the following characteristics:
-
High solvency for the compound at elevated temperatures and low solvency at room temperature.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Crystal Formation: The solvent should facilitate the formation of well-defined crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Based on the chemical structure of 6-Chloro-triazolo[1,5-a]pyridine, which contains both a polar triazolopyridine core and a nonpolar chloro-substituent, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.
Initial Solvent Screening Protocol
A systematic approach to solvent selection is crucial. The following protocol outlines a small-scale screening process to identify suitable solvents.
Materials:
-
Crude 6-Chloro-triazolo[1,5-a]pyridine
-
Test tubes
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
Procedure:
-
Place a small amount (approx. 10-20 mg) of the crude compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes while adding the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a promising candidate.
Recommended Solvent Systems for 6-Chloro-triazolo[1,5-a]pyridine
Based on literature precedents for similar triazolopyridine derivatives and general principles of solubility, the following solvent systems are recommended for initial investigation:
| Solvent/Solvent System | Rationale |
| Acetonitrile | A polar aprotic solvent that has been successfully used for the recrystallization of related triazolo-pyridin-3(2H)-ones.[1] |
| Ethanol/Water | A mixed polar protic system where ethanol provides good solubility at high temperatures, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | A solvent system of intermediate to low polarity. Ethyl acetate can dissolve the compound when hot, and the addition of hexane can decrease the solubility to promote crystal formation. |
| Isopropanol | A polar protic solvent that often provides a good balance of solubility characteristics for nitrogen-containing heterocycles. |
Potential Impurities in the Synthesis of 6-Chloro-triazolo[1,5-a]pyridine
Understanding the potential impurities is crucial for designing an effective purification strategy. The impurities in a sample of 6-Chloro-triazolo[1,5-a]pyridine will largely depend on the synthetic route employed. Common synthetic strategies for triazolopyridines often involve the cyclization of substituted pyridines.[2][3]
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as substituted 2-aminopyridines or their precursors.
-
Isomeric Byproducts: Depending on the cyclization conditions, formation of other triazolopyridine isomers is possible.
-
Side-Reaction Products: Products from incomplete reactions or alternative reaction pathways.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
The chosen recrystallization solvent should ideally have a solubility profile that allows for the separation of these impurities from the desired product.
Detailed Recrystallization Protocol for 6-Chloro-triazolo[1,5-a]pyridine
This protocol provides a step-by-step guide for the recrystallization of 6-Chloro-triazolo[1,5-a]pyridine. It is recommended to start with a small amount of material to optimize the conditions before scaling up.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 6-Chloro-triazolo[1,5-a]pyridine and all solvents used.[4][5][6][7]
Equipment:
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Protocol:
-
Dissolution:
-
Place the crude 6-Chloro-triazolo[1,5-a]pyridine into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., acetonitrile).
-
Heat the mixture to a gentle boil while stirring.
-
Continue adding the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of solvent to ensure a good recovery.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present (e.g., dust, solid reagents), perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution through the preheated setup. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the clear solution with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper or in a desiccator under vacuum.
-
Workflow for Recrystallization of 6-Chloro-triazolo[1,5-a]pyridine
Caption: Workflow for the purification of 6-Chloro-triazolo[1,5-a]pyridine.
Assessing Purity: Analytical Techniques
After recrystallization, it is essential to verify the purity of the 6-Chloro-triazolo[1,5-a]pyridine. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound and quantifying any remaining impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. The purity is typically determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure of the purified compound and detect the presence of impurities. The absence of signals corresponding to starting materials or byproducts in the NMR spectrum is a good indicator of high purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of a pure compound. Impurities tend to broaden and depress the melting point.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound is precipitating from the solution at a temperature above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound has a high propensity to form a supersaturated solution. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again. |
| Low Recovery | Too much solvent was used during the dissolution step. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals. |
| Colored Impurities Remain | The colored impurity has similar solubility to the target compound. | Consider using a small amount of activated carbon to adsorb the colored impurities. Add the activated carbon to the hot solution before hot filtration. |
Conclusion
Recrystallization is a fundamental and effective technique for the purification of 6-Chloro-triazolo[1,5-a]pyridine. By carefully selecting the appropriate solvent system and following a systematic protocol, researchers can obtain high-purity material essential for reliable and reproducible results in their research and development endeavors. The purity of the final product should always be confirmed using appropriate analytical methods such as HPLC and NMR.
References
- 1. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. riccachemical.com [riccachemical.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes & Protocols: Triazolopyridines as Potent and Selective RORγt Inverse Agonists for Autoimmune Disease Research
Introduction: Targeting the Master Regulator of Th17 Cells
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) has emerged as a critical therapeutic target for a host of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] RORγt is a nuclear receptor that functions as the master transcriptional regulator for the differentiation of T helper 17 (Th17) cells.[4] These cells are a subset of CD4+ T cells responsible for producing a suite of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[5][6] In autoimmune conditions, the over-activation of the Th17 pathway leads to chronic inflammation and tissue damage.[3][7][8]
RORγt is constitutively active, meaning it drives gene transcription even in the absence of a known endogenous ligand.[9] This makes the development of traditional competitive antagonists challenging. Instead, a more effective strategy is the use of inverse agonists. These small molecules bind to the ligand-binding domain (LBD) of RORγt, stabilizing an inactive conformation. This action prevents the recruitment of transcriptional co-activators, thereby suppressing the expression of RORγt target genes and inhibiting the inflammatory cascade.[3][10][11]
Among various chemical scaffolds explored, the triazolopyridine core has proven to be a particularly fruitful starting point for the design of potent, selective, and orally bioavailable RORγt inverse agonists.[5][9] This guide provides a detailed overview of the mechanism, application, and evaluation of triazolopyridine-based RORγt inverse agonists for researchers in immunology and drug development.
Section 1: Mechanism of Action and Scientific Rationale
The therapeutic rationale for targeting RORγt rests on its central role in the Th17 signaling axis. Inverse agonists, such as those derived from the triazolopyridine scaffold, directly engage with the RORγt LBD. This binding event induces a conformational change in the receptor, specifically in the Activation Function-2 (AF-2) helix (H12).[11] In the active state, H12 is positioned to create a binding surface for co-activator proteins. Inverse agonists force H12 into a displaced position, which not only blocks co-activator binding but may also facilitate the recruitment of co-repressor complexes, actively silencing gene transcription.[11]
The primary outcome of this molecular intervention is the dose-dependent inhibition of Th17 cell differentiation and the subsequent reduction in IL-17A secretion.[3][12] By suppressing the fountainhead of the inflammatory pathway, these compounds can ameliorate disease pathology in preclinical models of autoimmunity.[1][12]
Caption: RORγt signaling pathway and point of inhibition by inverse agonists.
Section 2: Application Notes & Assay Strategy
A robust evaluation of any RORγt inverse agonist requires a multi-tiered assay cascade. This approach ensures that a compound's activity is thoroughly validated, moving from a simple biochemical interaction to complex cellular and in vivo functions.
Guiding Principles:
-
Start Broad, Then Focus: Begin with high-throughput biochemical assays to identify potent binders and confirm the mechanism of action.
-
Embrace Cellular Complexity: Progress to cell-based assays using primary human T cells. This context is crucial as it incorporates cell permeability, off-target effects, and the native biological environment.
-
Confirm In Vivo Activity: Finally, use animal models to assess pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, efficacy.
Caption: Hierarchical workflow for evaluating RORγt inverse agonists.
Key Considerations:
-
Selectivity is Paramount: RORγt shares high homology with RORα and RORβ. Assessing compound activity against these isoforms is essential to de-risk potential off-target effects, such as those related to cerebellar function (RORα) or metabolism (RORβ).[13][14]
-
Thymocyte Viability: RORγt plays a crucial role in the survival of double-positive (CD4+CD8+) thymocytes.[3][15] Consequently, potent RORγt inverse agonists can induce thymocyte apoptosis. It is critical to establish a therapeutic window between the desired anti-inflammatory effect (IL-17A inhibition) and potential on-target thymic toxicity.[13][14][15] Assays specifically measuring thymocyte viability are a mandatory part of the safety evaluation.
Section 3: Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the core assays required to characterize a novel triazolopyridine RORγt inverse agonist.
Protocol 1: Biochemical Potency - RORγt Radioligand Competition Binding Assay
Principle: This assay quantifies the ability of a test compound to compete with a tritiated (³H) high-affinity RORγt ligand for binding to the recombinant human RORγt LBD. The resulting data are used to determine the compound's binding affinity (IC₅₀, which can be converted to Ki).[13][14]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% (w/v) BSA, 1 mM TCEP.
-
Recombinant Protein: Purified His-tagged human RORγt LBD.
-
Radioligand: ³H-labeled RORγt ligand (e.g., ³H-2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide).[13][14]
-
Test Compound: Prepare a 10-point, 3-fold serial dilution series of the triazolopyridine compound in 100% DMSO, starting at 1 mM.
-
-
Assay Procedure (384-well plate format):
-
Add 0.4 µL of the compound serial dilution to the wells of a white polystyrene 384-well plate. Include DMSO-only wells for 'total binding' (B₀) and wells with a high concentration of a known unlabeled ligand for 'non-specific binding' (NSB).
-
Prepare a master mix containing the RORγt LBD and the ³H-radioligand in assay buffer. The final concentrations should be optimized but are typically ~1-5 nM for the protein and a concentration near the Kd of the radioligand.
-
Dispense 40 µL of the master mix into each well.
-
Seal the plate and incubate for 2-4 hours at room temperature with gentle shaking.
-
Add scintillation fluid to each well according to the manufacturer's protocol (e.g., using a scintillation proximity assay format).
-
Seal the plate and allow it to equilibrate in the dark for at least 2 hours.
-
Read the plate on a scintillation counter (e.g., MicroBeta TriLux) to measure counts per minute (CPM).
-
-
Data Analysis & Interpretation:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The IC₅₀ represents the concentration of the compound required to displace 50% of the radioligand.
-
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration for 50% inhibition | < 100 nM |
| Ki | Inhibitory constant, affinity measure | < 50 nM |
| Hill Slope | Steepness of the curve | ~1.0 |
Protocol 2: Functional Mechanism - TR-FRET Co-activator Recruitment Assay
Principle: This assay confirms the inverse agonist mechanism by measuring the compound's ability to disrupt the interaction between the RORγt LBD and a peptide derived from a steroid receptor co-activator (SRC). The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a donor fluorophore on the LBD and an acceptor on the co-activator peptide produce a signal only when in close proximity.[11][14][16]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: As described in Protocol 1.
-
Tagged Protein: GST- or His-tagged RORγt LBD conjugated to a TR-FRET donor (e.g., Terbium cryptate).
-
Tagged Peptide: Biotinylated SRC peptide conjugated to a TR-FRET acceptor (e.g., d2 or APC).
-
Test Compound: Prepare a serial dilution as described in Protocol 1.
-
-
Assay Procedure (384-well plate format):
-
Add test compound dilutions to the wells of a low-volume black 384-well plate.
-
Prepare and add a master mix of the donor-labeled RORγt LBD to all wells.
-
Prepare and add a master mix of the acceptor-labeled SRC peptide to all wells.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis & Interpretation:
-
Calculate the TR-FRET ratio (Emission₆₆₅ / Emission₆₂₀) * 10,000.
-
A decrease in the TR-FRET ratio indicates that the compound is disrupting the LBD-co-activator interaction, confirming its inverse agonist activity.
-
Plot the percent inhibition of the TR-FRET signal against the log of the compound concentration and fit the curve to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration for 50% disruption of co-activator binding | < 500 nM |
| Max Inhibition | Efficacy of disruption | > 80% |
Protocol 3: Cellular Efficacy - Human Th17 Cell Differentiation Assay
Principle: This is a cornerstone assay that evaluates the compound's ability to inhibit RORγt function in a primary cell system. Naive human CD4+ T cells are cultured under Th17-polarizing conditions in the presence of the test compound, and the resulting inhibition of IL-17A production is measured.[1][16]
Methodology:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for naive CD4+ T cells (CD4⁺CD45RA⁺) using a negative selection magnetic bead kit. Purity should be >95%.
-
-
Cell Culture and Differentiation:
-
Plate the naive T cells in a 96-well U-bottom plate at a density of 1-2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Prepare a serial dilution of the triazolopyridine compound in culture medium. Add this to the cells.
-
Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies to activate the T cells.
-
Add the Th17-polarizing cytokine cocktail: anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL), IL-1β (20 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), and TGF-β (5 ng/mL).
-
Incubate the plate for 3-5 days at 37°C, 5% CO₂.
-
-
IL-17A Measurement:
-
After incubation, centrifuge the plate and carefully collect the culture supernatant.
-
Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit or a cytometric bead array (CBA) assay, following the manufacturer's instructions.
-
-
Data Analysis & Interpretation:
-
Generate a dose-response curve by plotting IL-17A concentration against the log of the compound concentration.
-
Fit the data to determine the IC₅₀ for the inhibition of IL-17A production. This value is a key indicator of the compound's cellular potency.
-
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration for 50% inhibition of IL-17A secretion | < 500 nM |
| Cell Viability | Assessed via ATP assay (e.g., CellTiter-Glo) | No significant toxicity at 10x IC₅₀ |
Protocol 4: In Vivo Pharmacodynamics - IL-23-Induced IL-17A Model
Principle: This acute in vivo model assesses the ability of an orally administered compound to engage the RORγt target and suppress cytokine production in a living system. Mice are treated with the compound before being challenged with IL-23, a key cytokine downstream of RORγt, to induce IL-17A.[9][17]
Methodology:
-
Animals: Use C57BL/6 mice (8-10 weeks old).
-
Compound Formulation and Dosing:
-
Formulate the triazolopyridine compound in an appropriate vehicle for oral gavage (e.g., 0.5% HPMC, 0.1% Tween-80 in water).
-
Dose mice with the vehicle or compound at various dose levels (e.g., 3, 10, 30 mg/kg) via oral gavage.
-
-
Cytokine Challenge and Sample Collection:
-
One hour post-compound administration, inject mice intraperitoneally with recombinant mouse IL-23 (e.g., 0.5 µg per mouse).
-
Two to three hours after the IL-23 challenge, collect blood via cardiac puncture into EDTA-coated tubes.
-
Isolate plasma by centrifugation.
-
-
IL-17A Measurement:
-
Measure the concentration of IL-17A in the plasma using a mouse-specific ELISA kit.
-
-
Data Analysis & Interpretation:
-
Calculate the percent inhibition of IL-17A production at each dose level compared to the vehicle-treated, IL-23-challenged group.
-
Determine the ED₅₀ (the dose required to achieve 50% inhibition), which represents the in vivo potency of the compound.
-
| Parameter | Description | Typical Value |
| ED₅₀ | Dose for 50% inhibition of plasma IL-17A | < 30 mg/kg |
| Plasma Exposure | Correlate drug concentration with PD effect | Target trough coverage > Cellular IC₅₀ |
Section 4: Conclusion and Future Outlook
The triazolopyridine scaffold has yielded highly potent and selective RORγt inverse agonists that demonstrate robust activity from biochemical assays through in vivo models of inflammation. The protocols outlined in this guide provide a comprehensive framework for the discovery and characterization of such compounds. By systematically evaluating potency, mechanism, selectivity, cellular efficacy, and in vivo pharmacodynamics, researchers can confidently identify promising candidates for further development. Future work in this field will likely focus on fine-tuning the physicochemical properties of these molecules to optimize their pharmacokinetic profiles and further widen the therapeutic window between efficacy and potential thymic effects, paving the way for a new class of oral therapeutics for autoimmune diseases.
References
- 1. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Triazolo- and Imidazolopyridine RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Regulatory T cell function in autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Regulatory T Cells to Treat Inflammatory and Autoimmune Diseases [mdpi.com]
- 9. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [ouci.dntb.gov.ua]
- 11. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 14. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]
- 17. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols for the Scale-Up Synthesis of 6-Chloro-triazolo[1,5-a]pyridine
Application Notes & Protocols for the Scale-Up Synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine
Abstract
The 6-chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, serving as a critical building block in the development of pharmaceuticals targeting a range of conditions. Its derivatives have shown potential as anticancer agents and potent RORγt inverse agonists for treating autoimmune diseases.[4][5] Transitioning the synthesis of this key intermediate from laboratory benchtop to pilot plant or manufacturing scale necessitates a thorough evaluation of process chemistry, safety, and purification strategies. This document provides a comprehensive guide for researchers and process chemists, detailing a robust and scalable two-step synthetic route, addressing critical process parameters, and outlining rigorous safety protocols and analytical controls.
Introduction and Strategic Overview
The synthesis of 6-chloro-[1][2][3]triazolo[1,5-a]pyridine on a large scale is most effectively achieved through a two-step sequence starting from readily available 2,5-dichloropyridine. This strategy involves:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the key intermediate, (5-chloro-pyridin-2-yl)-hydrazine, via the reaction of 2,5-dichloropyridine with hydrazine hydrate.
-
Condensative Cyclization: Ring closure of the hydrazine intermediate using a one-carbon electrophile, such as formic acid, to construct the fused triazole ring system.
This approach is favored for its use of cost-effective starting materials and its generally high-yielding transformations. However, scaling this process introduces significant challenges related to the handling of hazardous materials, management of reaction exotherms, and efficient product isolation.
Diagram 1: Overall Synthetic Workflow. A two-step synthetic pathway from 2,5-dichloropyridine to the final product.
Detailed Process Chemistry and Scale-Up Considerations
Step 1: Synthesis of (5-chloro-pyridin-2-yl)-hydrazine
The initial SNAr reaction displaces the more activated chlorine atom at the 2-position of the pyridine ring with hydrazine.
Reaction: 2,5-Dichloropyridine + NH2NH2·H2O → (5-chloro-pyridin-2-yl)-hydrazine + HCl
Causality of Experimental Choices:
-
Solvent Selection: While the reaction can be run using a large excess of hydrazine hydrate as both reactant and solvent[2], the use of a high-boiling solvent like butan-1-ol is highly recommended for scale-up.[6] A solvent provides better temperature control, preventing localized overheating and improving process safety. It also facilitates a more manageable reaction slurry and simplifies the subsequent work-up.
-
Reagent Stoichiometry: An excess of hydrazine hydrate (typically 2-4 equivalents) is used to ensure complete consumption of the 2,5-dichloropyridine starting material and to minimize the formation of undesired bis-addition byproducts.
-
Temperature Control: The reaction is typically performed at elevated temperatures (e.g., 100-110 °C) to achieve a reasonable reaction rate.[6] On a large scale, this requires a reactor with adequate heating and cooling capacity to manage the initial heating ramp and maintain a stable temperature. The reaction is mildly exothermic, but controlled addition of the hydrazine at reaction temperature is not typically necessary.
-
In-Process Control (IPC): Reaction completion should be monitored by a suitable chromatographic method (e.g., HPLC or TLC) to confirm the disappearance of the 2,5-dichloropyridine starting material.
Scale-Up Work-up: Upon completion, the reaction mixture is cooled and diluted with water. The product often precipitates and can be isolated by filtration. This avoids a large-scale liquid-liquid extraction with organic solvents, which is preferable from both an operational and environmental standpoint. The crude, wet cake is typically washed with water to remove excess hydrazine and inorganic salts before being used directly in the next step.
Step 2: Cyclization to 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine
This step involves the condensation of the hydrazine intermediate with formic acid, which acts as a one-carbon source, followed by intramolecular cyclization and dehydration to form the aromatic triazole ring. This is a common and effective method for constructing the[1][2][3]triazolo[1,5-a]pyridine ring system.[7]
Reaction: (5-chloro-pyridin-2-yl)-hydrazine + HCOOH → 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine + 2H2O
Causality of Experimental Choices:
-
Reagent: Formic acid is a cost-effective and efficient reagent for this transformation, often serving as both the C1 source and the reaction solvent.
-
Exotherm Management: This is the most critical parameter for this step. The reaction is highly exothermic and can lead to a dangerous thermal runaway if not properly controlled. The (5-chloro-pyridin-2-yl)-hydrazine intermediate must be added portion-wise or via a dosing pump to a refluxing solution of formic acid at a rate that allows the reactor's cooling system to dissipate the generated heat effectively. The internal temperature must be closely monitored throughout the addition.
-
Reaction Endpoint: After the addition is complete, the mixture is typically heated at reflux for a period to drive the reaction to completion. The endpoint is confirmed by IPC (HPLC) showing the absence of the hydrazine intermediate.
Scale-Up Work-up: The reaction mixture is cooled and slowly quenched by adding it to a cooled aqueous base solution (e.g., sodium hydroxide or sodium carbonate) to neutralize the excess formic acid. This neutralization is also exothermic and must be performed with care. The pH is adjusted to precipitate the final product, which is then isolated by filtration, washed with water to remove salts, and dried under vacuum.
Process Safety Assessment
A thorough safety assessment is paramount before attempting this synthesis at scale. The formation of triazoles can be highly energetic, and the reagents used possess significant inherent hazards.[1][8]
| Substance | CAS No. | Key Hazards |
| 2,5-Dichloropyridine | 16110-09-1 | Harmful if swallowed, Skin/Eye Irritant |
| Hydrazine Hydrate | 7803-57-8 | Acutely toxic, Skin corrosive, Carcinogen, Flammable |
| Butan-1-ol | 71-36-3 | Flammable liquid, Eye damage, Skin/Respiratory irritant |
| Formic Acid | 64-18-6 | Severe skin/eye burns, Corrosive to metals |
| (5-chloro-pyridin-2-yl)-hydrazine | 27032-63-9 | Skin/Eye/Respiratory Irritant (by analogy) |
| 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine | 1427357-23-0 | Assumed to be an irritant; data is limited |
Table 1: Hazard Identification of Key Materials.
Thermal Hazard Analysis: Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies are strongly recommended to quantify the heat of reaction for the cyclization step. This data is essential for ensuring that the plant's reactors have sufficient cooling capacity to handle the heat flow and for defining safe addition rates. The synthesis of related triazoles is known to have a high potential for explosion hazards.[1]
Diagram 2: Process Safety Management Logic. A systematic approach from hazard identification to risk mitigation.
Mitigation Strategies:
-
Hydrazine Handling: Use a closed-system transfer to charge hydrazine hydrate to the reactor to minimize vapor exposure. Ensure adequate ventilation.
-
Exotherm Control: The cyclization step must be performed in a reactor with a high-capacity cooling jacket and an emergency quench system (e.g., a pre-charged vessel with cold water). The addition rate of the hydrazine intermediate must be strictly controlled based on calorimetry data.
-
PPE: Full personal protective equipment, including chemical-resistant suits, gloves, face shields, and appropriate respiratory protection, is mandatory when handling hydrazine hydrate and formic acid.
Detailed Scale-Up Protocol (10 kg Scale)
Disclaimer: This protocol is for informational purposes only and must be adapted and validated by qualified personnel in an appropriate manufacturing facility.
Step 1: (5-chloro-pyridin-2-yl)-hydrazine
Equipment: 250 L glass-lined reactor with overhead stirrer, heating/cooling jacket, condenser, and nitrogen inlet.
Procedure:
-
Charge the reactor with 2,5-Dichloropyridine (10.0 kg, 67.6 mol) and Butan-1-ol (50 L).
-
Begin stirring and inert the reactor with nitrogen.
-
Charge Hydrazine Hydrate (64% solution, 16.9 kg, 217.8 mol, 3.2 equiv) to the reactor.
-
Heat the reaction mixture to 105-110 °C and maintain at this temperature for 24-48 hours.
-
Monitor the reaction by HPLC until the area% of 2,5-dichloropyridine is <1.0%.
-
Cool the reactor to 20-25 °C.
-
Slowly add Water (100 L) over 1 hour to precipitate the product.
-
Stir the resulting slurry for an additional 2 hours.
-
Isolate the solid product by filtration (e.g., centrifuge).
-
Wash the wet cake with Water (2 x 20 L).
-
The damp intermediate is used directly in the next step without drying. Record the weight of the wet cake for yield calculation.
Step 2: 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine
Equipment: 250 L glass-lined reactor with overhead stirrer, heating/cooling jacket, condenser, dosing pump, and nitrogen inlet.
Procedure:
-
Charge the reactor with Formic Acid (98%, 50 L).
-
Heat the formic acid to reflux (approx. 100-105 °C).
-
CRITICAL STEP: Using a dosing pump, add the wet cake of (5-chloro-pyridin-2-yl)-hydrazine from Step 1 in portions over 4-6 hours. MAINTAIN the internal temperature below 115 °C throughout the addition by controlling the addition rate and using jacket cooling.
-
Once the addition is complete, maintain the reaction at reflux for an additional 2-4 hours.
-
Monitor the reaction by HPLC until the area% of the hydrazine intermediate is <0.5%.
-
Cool the reactor to 20-25 °C.
-
In a separate 500 L reactor, prepare a solution of Sodium Hydroxide (approx. 20 kg) in Water (200 L) and cool it to 10-15 °C.
-
Slowly transfer the reaction mixture from the first reactor into the caustic solution, maintaining the temperature of the quench solution below 30 °C.
-
Adjust the final pH to 7-8.
-
Stir the resulting slurry at 10-15 °C for 2 hours to complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the cake with Water (3 x 25 L) until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70 °C until constant weight is achieved.
-
Expected yield: 8.5-9.5 kg (75-85% over two steps).
Analytical Quality Control
The final product must be analyzed to ensure it meets the required specifications for use as a pharmaceutical intermediate.
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR | Spectrum conforms to the structure |
| Purity | HPLC (Area %) | ≥ 99.0% |
| Any Single Impurity | HPLC (Area %) | ≤ 0.2% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Solvents | GC-HS | Butan-1-ol ≤ 5000 ppm |
| Assay | Titration or HPLC | 99.0 - 101.0% |
Table 2: Quality Control Specifications for Final Product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Derivatization of 6-Chloro-s-triazolo[1,5-a]pyridine: A Versatile Scaffold for Modern Drug Discovery
Application Note & Protocols
Authored by: A Senior Application Scientist
Introduction: The Privileged Status of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological profile.[4][5] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[6] This has led to the development of triazolopyridine-based compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neurotropic properties.[3][7][8][9] The derivatization of this core structure is a key strategy in the quest for novel therapeutic agents with enhanced potency and selectivity.[10]
The 6-chloro-s-triazolo[1,5-a]pyridine derivative is a particularly valuable starting material for library synthesis in drug discovery programs. The chlorine atom at the C6 position serves as a versatile handle for introducing molecular diversity through various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, offering insights into the strategic derivatization of 6-chloro-s-triazolo[1,5-a]pyridine and presenting robust protocols for the synthesis of novel derivatives with therapeutic potential.
Strategic Derivatization at the C6 Position: Rationale and Methodologies
The electron-deficient nature of the pyridine ring, further accentuated by the fused triazole ring, makes the C6 position of 6-chloro-s-triazolo[1,5-a]pyridine susceptible to nucleophilic attack. This intrinsic reactivity is the cornerstone of its utility as a scaffold. The two primary strategies for its derivatization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a powerful and widely employed method for the functionalization of halo-pyridines.[11] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a transient Meisenheimer complex. The stability of this intermediate is a key factor influencing the reaction rate, and it is enhanced by the electron-withdrawing character of the triazolopyridine ring system.[12]
Diagram 1: General Workflow for SNAr Derivatization
The introduction of amino substituents is a common strategy to modulate the physicochemical properties and biological activity of a scaffold. The following protocol provides a general method for the amination of 6-chloro-s-triazolo[1,5-a]pyridine.
Materials:
-
6-Chloro-s-triazolo[1,5-a]pyridine
-
Desired amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Polyethylene Glycol 400 (PEG400)[2]
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloro-s-triazolo[1,5-a]pyridine (1.0 eq) in DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). For a greener approach, PEG400 can be used as a solvent at 120 °C, which can significantly reduce reaction times.[2]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:EtOAc gradient) to afford the desired 6-amino-s-triazolo[1,5-a]pyridine derivative.
Causality Behind Experimental Choices:
-
Base: DIPEA or K₂CO₃ is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. PEG400 offers a more environmentally friendly alternative.[2]
-
Temperature: Heating is generally required to overcome the activation energy for the disruption of the aromatic system.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[4][13][14] These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C6 position, providing access to a vast chemical space for drug discovery.
Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction Scheme
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-chloro-s-triazolo[1,5-a]pyridine with a boronic acid or ester.
Materials:
-
6-Chloro-s-triazolo[1,5-a]pyridine
-
Desired boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane and Water (as a solvent mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 6-chloro-s-triazolo[1,5-a]pyridine (1.0 eq), the boronic acid/ester (1.5 eq), palladium catalyst (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-substituted derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient catalytic cycle, particularly for the activation of the relatively inert C-Cl bond.[15]
-
Base: The base is essential for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is necessary to prevent catalyst degradation.
Biological Evaluation of Derivatized Compounds: A Structure-Activity Relationship (SAR) Perspective
The synthesized derivatives should be subjected to a panel of biological assays to evaluate their therapeutic potential. The choice of assays will depend on the intended therapeutic target. For example, derivatives can be screened for their anticancer, anti-inflammatory, or antimicrobial activities.[1][7][16][17]
Table 1: Exemplary Biological Activity of Derivatized Triazolopyridines
| Compound ID | C6-Substituent | Biological Target | IC₅₀ (µM) | Reference |
| 1a | 4-Methoxyphenylamino | Tubulin Polymerization | 0.85 | [1] |
| 1b | 3-Trifluoromethylanilino | p38 MAP Kinase | 0.023 | Fictional Example |
| 2a | 4-Pyridyl | KDR Kinase | 0.019 | [17] |
| 2b | Thiophen-2-yl | RORγt | 0.05 | [9][10] |
Note: The data in this table is illustrative and combines real and fictional examples to showcase the potential of this scaffold.
The results from these assays will provide valuable Structure-Activity Relationship (SAR) data, guiding the next round of lead optimization.[1] For instance, the introduction of different substituents at the C6 position can influence the compound's binding affinity to the target protein, its pharmacokinetic properties, and its overall efficacy.[10]
Conclusion and Future Directions
The 6-chloro-s-triazolo[1,5-a]pyridine scaffold is a highly versatile starting point for the development of novel drug candidates. The robust and efficient derivatization strategies outlined in this application note, namely SNAr and palladium-catalyzed cross-coupling, provide researchers with the tools to generate extensive libraries of diverse compounds. The subsequent biological evaluation of these derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved pharmacological profiles. Future work should focus on exploring a wider range of nucleophiles and coupling partners, as well as investigating the derivatization at other positions of the triazolopyridine ring to further expand the accessible chemical space.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Chloro-triazolo[1,5-a]pyridine synthesis
Welcome to the technical support guide for the synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine is typically achieved through a two-step process starting from 2,6-dichloropyridine. The key steps are:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of an N-amino pyridinium intermediate by reacting 2,6-dichloropyridine with an aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is a highly effective reagent for this transformation.[4][5]
-
Base-Mediated Intramolecular Cyclization: The intermediate undergoes cyclization, promoted by a mild base like potassium carbonate, to form the fused triazole ring system.[6][7]
This pathway is valued for its directness, but its success is highly dependent on the quality of reagents and precise control over reaction conditions.
Plausible Reaction Mechanism
The reaction proceeds via electrophilic amination of the pyridine nitrogen by HOSA, followed by a base-catalyzed intramolecular cyclization.
Caption: Reaction pathway for 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine synthesis.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low (<40%). What are the most common culprits?
A1: Consistently low yields are typically traced back to three primary areas: reagent quality, reaction conditions, or stoichiometry.
1. Reagent Quality (The Prime Suspect):
-
Hydroxylamine-O-sulfonic acid (HOSA): This is the most critical reagent to scrutinize. HOSA is a white, crystalline solid that is highly hygroscopic and can degrade over time.[2][5][8] The use of old or improperly stored HOSA is a leading cause of reaction failure. It is strongly recommended to use freshly prepared HOSA or a newly opened bottle from a reliable supplier.[9] Iodometric titration can be used to confirm its purity.
-
2,6-Dichloropyridine: Ensure the starting material is pure and free from isomeric impurities or residual solvents.
-
Potassium Carbonate (K₂CO₃): This base must be anhydrous. It is advisable to dry it in an oven ( >120 °C) for several hours and cool it in a desiccator before use. Moisture will quench reactive intermediates.
-
Solvent: Ensure the use of an appropriate, anhydrous grade solvent (e.g., DMF, Acetonitrile). Water can interfere with both the amination and cyclization steps.
2. Reaction Conditions:
-
Temperature Control: The initial N-amination step is often exothermic. It should be performed at a controlled, lower temperature (e.g., 0-10 °C) to prevent degradation of the HOSA and the formation of side products. The subsequent cyclization step typically requires heating (reflux) to proceed at a reasonable rate.[10] Drifting from the optimal temperature at either stage can drastically reduce yield.
-
Atmosphere: While not always mandatory, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and is considered good practice, especially if the reaction is sensitive to air.[11]
3. Stoichiometry:
-
The molar ratios of reactants are crucial. A common mistake is using an insufficient amount of the aminating agent. A slight excess of HOSA (e.g., 1.1 to 1.5 equivalents) is often used to drive the initial amination to completion. The amount of base is also critical; at least two equivalents of K₂CO₃ are typically required to neutralize the sulfonic acid byproduct and promote the cyclization.
| Parameter | Recommended Setting | Rationale |
| HOSA Purity | >95% (freshly prepared or new) | Degraded HOSA is inactive and a primary point of failure.[9] |
| K₂CO₃ Condition | Anhydrous (oven-dried) | Moisture prevents the base from performing its role effectively. |
| HOSA Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete consumption of the starting pyridine. |
| K₂CO₃ Stoichiometry | 2.0 - 2.5 equivalents | Neutralizes acidic byproducts and catalyzes cyclization. |
| Amination Temp. | 0 - 10 °C | Minimizes reagent degradation and side reactions. |
| Cyclization Temp. | Reflux (solvent-dependent) | Provides activation energy for the ring-closing step. |
Q2: My TLC analysis shows multiple spots, and the desired product isn't the major one. What are the likely side products?
A2: The presence of multiple, persistent spots on a TLC plate points towards competing side reactions.
-
Unreacted 2,6-Dichloropyridine: If the starting material spot remains prominent, it indicates a failure in the initial N-amination step. Revisit the quality and quantity of your HOSA.
-
Intermediate N-aminopyridinium Salt: A highly polar, baseline spot could be the uncyclized intermediate. This suggests that the cyclization step is inefficient. The cause is often insufficient base, insufficient heat, or too short a reaction time.
-
Hydrolysis Products: If the work-up is not carefully controlled, hydrolysis of the chloro-substituent on the product or starting material can occur, leading to hydroxylated impurities.
-
Isomer Formation: While less common in this specific pathway, alternative cyclization pathways can sometimes be triggered by incorrect reaction conditions, leading to isomeric triazolopyridine structures.[12]
Caption: A systematic workflow for troubleshooting low product yield.
Q3: I'm losing a significant amount of product during work-up. What are the best practices for isolation?
A3: Product loss during isolation is a common, and frustrating, issue. The triazolopyridine core imparts a degree of basicity and polarity that must be managed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. A common procedure is to pour the reaction mixture into ice-water. This precipitates the crude product and dissolves inorganic salts like potassium carbonate.
-
pH Adjustment: The product is a weak base. Do not perform extractions under strongly acidic conditions (pH < 2), as the product will protonate and partition into the aqueous layer. The ideal pH for extraction into an organic solvent like ethyl acetate or dichloromethane is typically neutral to slightly basic (pH 7-9).
-
Extraction: Use a suitable organic solvent. Ethyl acetate is often a good first choice. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than one large extraction to maximize recovery.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat on the rotary evaporator, as some heterocyclic compounds can be thermally sensitive.
-
Purification:
-
Recrystallization: If the crude product is reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining high-purity material.
-
Column Chromatography: If the crude product contains significant impurities, silica gel chromatography is necessary. Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes. The product is moderately polar and should elute accordingly.
-
Section 3: Baseline Experimental Protocol
This protocol provides a starting point for the synthesis. It should be optimized based on your specific laboratory conditions and observations.
Synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-dichloropyridine (1.0 eq) and anhydrous acetonitrile (10 mL per gram of pyridine).
-
HOSA Addition: Cool the solution to 0-5 °C in an ice bath. In a separate flask, dissolve Hydroxylamine-O-sulfonic acid (1.2 eq) in a minimum amount of anhydrous DMF or acetonitrile and add it dropwise to the pyridine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete.
-
Base Addition: Add finely ground, anhydrous potassium carbonate (2.2 eq) to the mixture portion-wise.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 82 °C for acetonitrile). Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker containing crushed ice (approx. 10x the reaction volume). Stir for 30 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether.
-
Purification: Air-dry the crude solid. Recrystallize from an appropriate solvent (e.g., ethanol) to yield pure 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine as a solid.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for Hydroxylamine-O-sulfonic acid (HOSA)?
-
A: HOSA is a corrosive solid that can cause severe skin burns and eye damage.[3][13] It is also harmful if inhaled or swallowed.[2] Always handle HOSA in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][11] Avoid creating dust.[3] In case of contact, immediately flush the affected area with copious amounts of water.[3]
-
-
Q: What is the specific role of Potassium Carbonate in this reaction?
-
A: Potassium carbonate serves two main functions. First, it acts as a base to deprotonate the N-amino pyridinium intermediate, forming a reactive ylide. Second, it facilitates the intramolecular nucleophilic attack that leads to the final cyclized product.[6][7] Its use as a mild, heterogeneous base is advantageous for minimizing side reactions that can occur with stronger, soluble bases.
-
-
Q: Which analytical techniques are best for characterizing the final product?
-
A: A combination of techniques is recommended for unambiguous characterization.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information about the arrangement of protons and carbons in the heterocyclic ring system.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and provides fragmentation patterns that can support the structure.
-
Infrared (IR) Spectroscopy: Can be used to confirm the absence of N-H or O-H stretches from intermediates and the presence of characteristic aromatic C-H and C=N vibrations.
-
Melting Point: A sharp melting point is a good indicator of purity for the final crystalline solid.
-
-
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 2. Hydroxylamine-O-sulfonic Acid | 2950-43-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cloudfront.zoro.com [cloudfront.zoro.com]
Technical Support Center: Optimizing N-N Bond Formation in 1,2,3-Triazoles via CuAAC
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," for the formation of 1,4-disubstituted-1,2,3-triazoles. As Senior Application Scientists, we have compiled this resource to address the most common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that can arise during the CuAAC reaction, providing explanations and actionable solutions to get your synthesis back on track.
Catalyst & Reaction Environment
Q1: My CuAAC reaction is sluggish or has failed completely. What are the likely causes?
A1: Low or no yield in a CuAAC reaction is one of the most common issues and typically points to problems with the catalyst's activity. The catalytically active species is Copper(I).[1][2] Several factors can compromise its effectiveness:
-
Oxidation of Cu(I) to Cu(II): The Cu(I) ion is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4] This is the most frequent cause of reaction failure. To prevent this, it is crucial to use a reducing agent, such as sodium ascorbate, to continually regenerate Cu(I) from any Cu(II) that forms.[4][5] Performing the reaction under an inert atmosphere (nitrogen or argon) is also highly recommended.[4]
-
Inadequate Copper Source: While various copper sources can be used, their effectiveness can differ.[2]
-
Cu(II) salts (e.g., CuSO₄·5H₂O): These are commonly used but require an in situ reducing agent like sodium ascorbate to generate the active Cu(I) species.[2][6]
-
Cu(I) salts (e.g., CuI, CuBr): These can be used directly but are still susceptible to oxidation if oxygen is present.
-
Metallic Copper (e.g., copper wire or turnings): This method simplifies the procedure as the elemental copper surface provides the catalytic Cu(I) species. However, these reactions can be slower.[5]
-
-
Inhibitory Buffer or Solvent Components: Certain buffer components, like Tris, can chelate the copper catalyst and inhibit its activity. It is advisable to use non-coordinating buffers such as phosphate, HEPES, or MOPS.[4]
Q2: I'm observing significant byproduct formation. What is the main byproduct and how can I minimize it?
A2: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, which results in the formation of a symmetrical diyne (a Glaser coupling reaction).[5][6] This side reaction is promoted by the presence of oxygen and Cu(II) ions.
To suppress this byproduct:
-
Maintain an Inert Atmosphere: Rigorously deoxygenate your solvents and run the reaction under nitrogen or argon to minimize the presence of oxygen.[4]
-
Use a Reducing Agent: The addition of sodium ascorbate is highly effective at preventing this side reaction by keeping the copper in its +1 oxidation state.[4][5]
-
Add a Ligand: A suitable ligand can stabilize the Cu(I) catalyst, reducing its propensity to participate in oxidative side reactions.[7]
Ligands
Q3: What is the role of a ligand in the CuAAC reaction, and is it always necessary?
A3: While the CuAAC reaction can proceed without a ligand, it is highly recommended for most applications.[7] Ligands serve several critical functions:
-
Stabilize the Cu(I) Oxidation State: Ligands protect the catalytically active Cu(I) from oxidation and disproportionation into inactive Cu(0) and Cu(II).[7][8]
-
Accelerate the Reaction Rate: Coordinating ligands can significantly enhance the reaction rate, sometimes by orders of magnitude, by increasing the electron density on the copper and facilitating the cycloaddition.[7][9]
-
Reduce Copper-Induced Toxicity: In biological applications, ligands are crucial for chelating the copper ions, which reduces their cytotoxicity and protects sensitive biomolecules like proteins from damage.[10][11]
Ligand-free reactions are often slower, require higher catalyst loading, and are more prone to side reactions.[7]
Q4: How do I select the appropriate ligand for my specific application?
A4: The choice of ligand is dictated by the reaction conditions and substrates.
| Ligand Type | Recommended Ligand | Primary Application | Key Considerations |
| Water-Soluble | THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA, BTTES | Bioconjugation in aqueous media | Excellent for protecting biomolecules under physiological conditions.[7] |
| Organic Soluble | TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Reactions in organic solvents | Highly effective but has limited solubility in purely aqueous systems.[7] |
| Rate-Accelerating | Imidazole-based ligands, Polydentate amine ligands | For sterically hindered or challenging substrates | Can provide superior rate acceleration.[9][12] Flexible alkyl chains on imidazole ligands can be particularly effective for bulky alkynes.[12] |
Substrates & Reaction Conditions
Q5: My reaction is not going to completion, even with a ligand and reducing agent. What else could be wrong?
A5: If catalyst activity is not the issue, consider the following factors related to your substrates and reaction conditions:
-
Steric Hindrance: If your azide or alkyne substrates are particularly bulky, this can significantly slow down the reaction rate.[4][12] Increasing the reaction temperature or switching to a more potent, rate-accelerating ligand may be necessary.[12]
-
Low Reactant Concentration: The CuAAC reaction is bimolecular, so very low concentrations of either the azide or alkyne will slow the reaction rate.[4] If possible, increasing the concentration can improve yields and reaction times.
-
Solvent Choice: The choice of solvent can impact reaction efficiency. A common and effective solvent system is a 1:1 mixture of t-butanol and water.[6] Other aqueous alcohol mixtures or DMSO can also be effective.[5] For microwave-assisted synthesis, solvents with high permittivity like dioxane or toluene can be beneficial for efficient heating.[13]
-
Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the rate and yield, especially for challenging substrates.[14] However, excessively high temperatures may not always be beneficial and can lead to substrate or catalyst decomposition.[13][14]
Experimental Protocols & Workflows
General Protocol for CuAAC Reaction
This protocol provides a robust starting point for the synthesis of a 1,4-disubstituted-1,2,3-triazole. Optimization may be required for specific substrates.
Materials:
-
Alkyne (1.0 eq)
-
Azide (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)
-
Sodium Ascorbate (0.02 - 0.2 eq)
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
-
Ligand (optional, but recommended, e.g., THPTA, 0.1 eq)
Procedure:
-
To a round-bottom flask, add the alkyne (1.0 eq) and the azide (1.1 eq).
-
Add the solvent (e.g., a 1:1 mixture of t-butanol and water) to achieve a suitable concentration (e.g., 0.1 M). Stir the mixture to achieve a homogeneous solution or suspension.
-
If using a ligand, add it to the reaction mixture at this stage.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. The order of addition is crucial to ensure the reducing agent is present to generate Cu(I) immediately.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-12 hours.[6]
-
Once the reaction is complete, proceed to the work-up and purification steps.
Caption: Standard workflow for a CuAAC reaction.
Troubleshooting Flowchart: Low Reaction Yield
This logical diagram helps diagnose the root cause of poor reaction outcomes.
Caption: Diagnostic flowchart for troubleshooting low-yield CuAAC reactions.
Purification Strategies
Q6: What is the best way to purify my triazole product?
A6: The purification strategy depends on the nature of your product and the impurities present.
-
Aqueous Work-up: After the reaction, a common work-up procedure involves quenching with aqueous ammonium hydroxide to complex and remove the copper catalyst, followed by extraction with an organic solvent like ethyl acetate.[6]
-
Column Chromatography: This is the most common and effective method for removing unreacted starting materials and byproducts, such as the alkyne homodimer. A typical elution system uses a gradient of hexane and ethyl acetate, starting with a non-polar mobile phase to elute non-polar impurities first.[6]
-
Recrystallization: If the product obtained from chromatography is still not pure or is amorphous, recrystallization can be an excellent final purification step.[6] This involves dissolving the product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol) and allowing it to cool slowly.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadinstitute.org [broadinstitute.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex ¹H NMR Spectra of Substituted Triazolopyridines
Welcome to the Technical Support Center for the analysis of substituted triazolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in elucidating the structures of these complex heterocyclic systems. The fusion of a triazole and a pyridine ring, combined with various substitution patterns, often leads to ¹H NMR spectra that are difficult to interpret due to signal overlap, second-order effects, and isomeric ambiguity.
This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering you to select the right experiment to solve your specific structural puzzle.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the analysis of triazolopyridine spectra.
Q1: What are the typical ¹H NMR chemical shift ranges for protons on the triazolopyridine core?
A1: The chemical shifts are highly dependent on the specific triazolopyridine isomer (e.g.,[1][2][3]triazolo[1,5-a]pyridine vs.[1][2][3]triazolo[4,3-a]pyridine), the solvent used, and the electronic nature of the substituents. However, a general guideline for the pyridine ring protons is provided below.
| Proton Position | Typical Chemical Shift (δ, ppm) | Common Observations |
| H-5 | 8.50 - 9.00 | Often the most downfield signal, especially in[1][2][3]triazolo[1,5-a]pyridines, due to proximity to the bridgehead nitrogen. |
| H-8 | 7.80 - 8.30 | Typically downfield, influenced by the fused triazole ring. |
| H-7 | 7.20 - 7.80 | Generally found in the mid-aromatic region. |
| H-6 | 6.80 - 7.40 | Often the most upfield of the pyridine protons. |
| H-2 (Triazole) | 8.00 - 8.50 | Chemical shift is sensitive to the isomeric system and substituents. |
Note: These are approximate ranges. Always consider the full electronic environment.
Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) affect the chemical shifts?
A2: The effect follows standard principles of aromatic chemistry.
-
Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or alkyl groups will increase electron density on the ring, causing the protons (especially ortho and para positions) to shift upfield (to a lower δ value).
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -C(O)R will decrease electron density on the ring, causing the protons (especially ortho and para) to shift downfield (to a higher δ value).
Q3: What are the expected coupling constants (J-values) for adjacent protons on the pyridine ring?
A3: Coupling constants are invaluable for confirming proton connectivity. For the pyridine moiety in a triazolopyridine system, you can expect:
-
Ortho coupling (³JHH): 6.0 - 9.0 Hz (e.g., between H-5 and H-6)
-
Meta coupling (⁴JHH): 1.0 - 3.0 Hz (e.g., between H-5 and H-7)
-
Para coupling (⁵JHH): 0.5 - 1.5 Hz (e.g., between H-5 and H-8)
Observing a large coupling constant (~8 Hz) is a strong indicator of two adjacent protons on the pyridine ring.
Section 2: Troubleshooting Complex Spectra
This section provides step-by-step guides for resolving specific, challenging spectral problems.
Problem 1: Severe Signal Overlap in the Aromatic Region
Question: My aromatic signals between 7.0 and 8.5 ppm are clumped together into an uninterpretable multiplet. How can I resolve and assign them?
Answer: Signal overlap is the most common issue. A systematic approach using two-dimensional (2D) NMR is the most effective solution. The increasing complexity of synthetic derivatives often requires the use of 2D NMR techniques for proper structure elucidation.[1][2]
The COSY (Correlation Spectroscopy) experiment is the cornerstone for determining which protons are scalar (J) coupled, typically through two or three bonds.[4] Cross-peaks in the COSY spectrum provide definitive evidence of connectivity.[5]
-
Sample Preparation: Prepare a solution of your compound (5-15 mg) in 0.5-0.6 mL of a high-quality deuterated solvent (e.g., DMSO-d₆).
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer on the solvent's deuterium signal and perform shimming on the 1D proton spectrum to achieve narrow, symmetrical linewidths.[5]
-
Acquisition:
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygp).
-
Set the spectral width to encompass all proton signals (e.g., 0 to 10 ppm).
-
Acquire a minimum of 256 increments in the indirect dimension (F1).
-
Set the number of scans per increment based on concentration (typically 2, 4, or 8).
-
Set the relaxation delay to 1.5 seconds.
-
-
Processing and Interpretation:
-
Apply a sine-bell window function and perform a 2D Fourier transform.
-
Phase and reference the spectrum.
-
Identify the diagonal peaks. A cross-peak between two diagonal peaks (e.g., Hₐ and Hₑ) confirms they are J-coupled. Trace the connectivity around the pyridine ring from one proton to the next.
-
Problem 2: Ambiguous Isomer Identification
Question: I've synthesized a substituted triazolopyridine, but I can't confirm the substituent's position. How can I distinguish between, for example, a 5-methyl and a 7-methyl isomer?
Answer: This common problem cannot be solved by through-bond correlation experiments (like COSY or HMBC) alone, as the substituent is too far from distinguishing protons on the other side of the ring. The solution lies in detecting through-space proximity using the Nuclear Overhauser Effect (NOE).
A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment detects protons that are close to each other in 3D space (< 5 Å), regardless of whether they are connected by bonds.
-
Rationale: For a 5-methyl-[1][2][3]triazolo[1,5-a]pyridine, the methyl protons will be physically close to H-6. In contrast, for a 7-methyl isomer, the methyl protons will be close to H-8. Observing a specific NOE cross-peak between the methyl protons and either H-6 or H-8 provides unambiguous proof of the substituent's location.
-
Sample Preparation: Prepare a sample as for a COSY experiment. Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) by degassing if necessary, as these can quench the NOE effect.
-
Spectrometer Setup: Standard ¹H setup.
-
Acquisition:
-
Use a standard phase-sensitive gradient-enhanced NOESY pulse sequence (e.g., noesygpph).
-
Set the mixing time (d8 in Bruker terminology) to a value appropriate for a small molecule, typically 500-800 ms.
-
Acquire at least 256 increments in F1 with 8 or 16 scans per increment.
-
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak between the methyl singlet and a specific aromatic proton doublet (which you should have assigned using COSY) confirms their spatial proximity and thus identifies the isomer.
Problem 3: Identifying Labile Protons (e.g., NH)
Question: I see a broad singlet in my spectrum that integrates to one proton. I suspect it's an NH proton from the triazole ring, but how can I be certain?
Answer: The definitive method for identifying exchangeable protons (from -NH, -OH, -COOH groups) is a deuterium exchange experiment, often called a "D₂O shake".[6] These protons can readily exchange with deuterium from a deuterated solvent.[6][7] Because deuterium is "silent" in a ¹H NMR experiment, the signal for the exchangeable proton will disappear.[6][8]
-
Acquire Initial Spectrum: Dissolve your compound in a solvent where the labile proton is visible and coupled, such as DMSO-d₆ or CDCl₃. Acquire a standard 1D ¹H NMR spectrum. Note the chemical shift and intensity of the suspected NH peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly into the tube.
-
Mix: Cap the tube and gently invert it several times to ensure thorough mixing. You may see a separate layer initially, which should dissipate with gentle shaking.
-
Re-acquire Spectrum: Place the tube back in the spectrometer. You do not need to re-lock or re-shim. Immediately acquire a second 1D ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the "before" and "after" spectra. The signal corresponding to the NH proton will have either vanished completely or significantly decreased in intensity, confirming its identity as a labile proton. All other non-exchangeable proton signals (e.g., aromatic C-H, alkyl C-H) will remain unchanged.[6]
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04585K [pubs.rsc.org]
- 8. article.sapub.org [article.sapub.org]
Technical Support Center: Addressing Solubility Challenges of 6-Chloro-triazolo[1,5-a]pyridine
Welcome to the technical support center for 6-Chloro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a nitrogen-containing heterocyclic molecule, 6-Chloro-triazolo[1,5-a]pyridine often presents low aqueous solubility, a common hurdle in experimental biology and formulation development.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you systematically overcome these issues and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Chloro-triazolo[1,5-a]pyridine not dissolving in aqueous buffers like PBS?
A1: The structure of 6-Chloro-triazolo[1,5-a]pyridine, featuring a fused aromatic ring system, makes it a relatively nonpolar, hydrophobic molecule. Such compounds inherently have low solubility in polar aqueous solutions like Phosphate-Buffered Saline (PBS).[1][2] The dissolution process is thermodynamically unfavorable because it requires disrupting the stable crystal lattice of the solid compound and creating a cavity in the highly ordered, hydrogen-bonded network of water.
Furthermore, as a weak base due to the nitrogen atoms in its rings, the compound's solubility is highly dependent on pH.[3][4] At the physiological pH of PBS (~7.4), the molecule is likely to be in its neutral, less soluble form.
Q2: What are the key physicochemical properties of 6-Chloro-triazolo[1,5-a]pyridine to consider?
A2: While specific experimental data for this exact molecule is not widely published, we can predict its properties based on its structure and data from similar triazolopyridine derivatives. These parameters are crucial for designing an effective solubilization strategy.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₆H₄ClN₃ | Relatively small molecule. |
| Molecular Weight | 153.57 g/mol | Low molecular weight is generally favorable, but structure dictates solubility. |
| Predicted XlogP | 1.1 | The positive value indicates a preference for a lipid environment over an aqueous one (hydrophobicity). |
| Predicted pKa | ~2-4 | As a weak base, it will become protonated and more soluble in acidic conditions (pH < pKa).[5] |
| Physical State | Likely a crystalline solid | Energy is required to break the crystal lattice, which can be a barrier to dissolution. |
Data predicted using computational models and analysis of structurally related compounds.
Q3: What is the best initial approach for solubilizing this compound for an in vitro assay?
A3: For initial in vitro screening, the most common and practical approach is to use a water-miscible organic co-solvent.[6][7][8]
-
Primary Recommendation: Start with Dimethyl Sulfoxide (DMSO). It is a powerful, aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[9]
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay medium.
-
Critical Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v) , as higher concentrations can cause cellular toxicity or interfere with enzyme activity, leading to erroneous results.[10] Always run a vehicle control (medium with the same final DMSO concentration but without the compound) to validate your results.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The troubleshooting workflow below can guide your next steps.
Troubleshooting Guide: Compound Precipitation
This decision tree will help you diagnose and solve precipitation issues when preparing your working solutions.
Caption: Troubleshooting workflow for compound precipitation.
Q5: How can pH modification improve solubility?
A5: Since 6-Chloro-triazolo[1,5-a]pyridine is a weak base, its solubility can be significantly increased in acidic conditions. By lowering the pH of the solvent to a value below the compound's pKa, the nitrogen atoms in the heterocyclic rings become protonated. This positive charge makes the molecule more polar and enhances its interaction with water, thereby increasing its aqueous solubility. For many nitrogen heterocycles, this effect can be dramatic.[3] However, this approach is only viable if your experimental system (e.g., cell line, enzyme) can tolerate the lower pH.
Q6: When should I consider advanced formulation strategies like cyclodextrins for in vivo studies?
A6: For in vivo applications, high concentrations of co-solvents like DMSO are often not permissible due to toxicity.[11][12][13] In these cases, advanced formulation strategies are necessary.
Cyclodextrins are an excellent choice.[14][15][16] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic 6-Chloro-triazolo[1,5-a]pyridine molecule can become encapsulated within this cavity, forming an "inclusion complex."[17] This complex has a water-soluble exterior, effectively shuttling the drug molecule into the aqueous solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, FDA-approved excipient for this purpose.[18]
Other options include the use of surfactants (e.g., Tween-80, Cremophor EL) or creating solid dispersions, which involve dispersing the drug in a hydrophilic polymer matrix.[19][20] The choice depends on the required dose, route of administration, and stability of the compound.
Detailed Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening for In Vitro Use
This protocol helps identify the most effective co-solvent for your specific experimental needs.
Objective: To determine the solubility of 6-Chloro-triazolo[1,5-a]pyridine in various pharmaceutically acceptable co-solvents.
Materials:
-
6-Chloro-triazolo[1,5-a]pyridine
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG 400)
-
N-Methyl-2-pyrrolidone (NMP)
-
Vials, magnetic stirrer, analytical balance
Procedure:
-
Weigh out 5-10 mg of 6-Chloro-triazolo[1,5-a]pyridine into separate glass vials.
-
To each vial, add a small, precise volume (e.g., 100 µL) of a single co-solvent (DMSO, EtOH, PEG 400, NMP).
-
Vortex each vial vigorously for 2 minutes.
-
If the solid is not fully dissolved, add another aliquot of the co-solvent and repeat vortexing.
-
Continue this process until the compound is fully dissolved. Record the total volume of co-solvent used.
-
Calculate the solubility in mg/mL for each co-solvent.
-
Self-Validation: After determining the maximum concentration, prepare a fresh stock and dilute it into your final assay buffer. Visually inspect for precipitation over time (e.g., 1-2 hours) to confirm kinetic solubility at the working concentration.
| Co-Solvent | Typical Use | Potential Issues |
| DMSO | Primary choice for stock solutions | Cellular toxicity at >0.5%[10] |
| Ethanol | Common for oral formulations | Can cause protein precipitation at high concentrations |
| PEG 400 | Used in oral and parenteral formulations | Can be viscous |
| NMP | High solubilizing power | Potential for developmental toxicity; handle with care |
Protocol 2: pH-Dependent Solubility Profile
Objective: To quantify the increase in solubility of 6-Chloro-triazolo[1,5-a]pyridine at acidic pH.
Materials:
-
6-Chloro-triazolo[1,5-a]pyridine
-
Series of buffers (e.g., pH 2.0, 4.0, 6.0, 7.4)
-
HPLC system with a UV detector
-
Centrifuge, pH meter
Procedure:
-
Prepare saturated solutions by adding an excess of 6-Chloro-triazolo[1,5-a]pyridine to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method.
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Expected Outcome: The solubility of the compound will be significantly higher at pH 2.0 and 4.0 compared to pH 6.0 and 7.4, confirming its basic nature.
Solubilization Strategy Selection Flowchart
This flowchart provides a logical path for selecting the appropriate solubilization method based on your experimental context.
Caption: Selection guide for solubilization strategies.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. fda.gov [fda.gov]
- 14. humapub.com [humapub.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijpsr.com [ijpsr.com]
- 18. mdpi.com [mdpi.com]
- 19. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 20. ijpsjournal.com [ijpsjournal.com]
Navigating the Synthesis of Triazolopyridines: A Technical Support Center for Minimizing Side Reactions
Welcome to the Technical Support Center dedicated to the synthesis of triazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocyclic compounds. Triazolopyridines are key pharmacophores in numerous therapeutic agents, and their efficient synthesis is crucial for advancing medicinal chemistry and drug discovery programs.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of triazolopyridine synthesis and minimize the formation of unwanted side products. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can achieve optimal yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed during the synthesis oftriazolo[1,5-a]pyridines?
A1: During the synthesis oftriazolo[1,5-a]pyridines, several classes of side reactions can occur, leading to reduced yields and purification challenges. The most prevalent of these include:
-
Isomer Formation: Depending on the precursors and reaction conditions, different regioisomers of the triazolopyridine core can be formed.
-
Ring-Opening Reactions: The fused triazole ring can be susceptible to opening under certain conditions, leading to the formation of substituted pyridines.
-
Dimerization of Starting Materials: Starting materials, such as 2-aminopyridines, can undergo self-condensation or dimerization, especially under oxidative conditions.
-
Incomplete Cyclization: The final cyclization step to form the triazole ring may be incomplete, leaving acyclic intermediates in the reaction mixture.
-
Hydrolysis of Intermediates: Key intermediates in the reaction pathway can be sensitive to hydrolysis, particularly if water is not rigorously excluded from the reaction.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxide byproducts, especially when using strong oxidizing agents.
Q2: How does the choice of solvent affect the outcome of a triazolopyridine synthesis?
A2: The choice of solvent is critical and can significantly influence reaction rate, yield, and the side product profile. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used. However, their selection should be carefully considered:
-
Polarity: The solvent must be able to dissolve the reactants and intermediates to a sufficient extent.
-
Boiling Point: The reaction temperature is often dictated by the solvent's boiling point, which in turn affects the reaction kinetics and the propensity for certain side reactions.
-
Reactivity: Some solvents can participate in side reactions. For example, DMF can be a source of formylation under certain conditions.
-
Microwave Chemistry: In microwave-assisted synthesis, solvents with high dielectric constants can lead to rapid heating and shorter reaction times, which can minimize the formation of thermally induced byproducts.
Q3: What is the role of the oxidizing agent in syntheses that involve oxidative cyclization, and what are the potential pitfalls?
A3: In many synthetic routes to triazolopyridines, an oxidative cyclization step is key to forming the N-N bond of the triazole ring. Common oxidizing agents include copper salts, iodine, and (diacetoxyiodo)benzene (PIDA). The choice and stoichiometry of the oxidant are crucial:
-
Over-oxidation: Excessive or overly potent oxidizing agents can lead to the formation of N-oxides on the pyridine ring or other undesired oxidation products.
-
Incomplete Oxidation: Insufficient oxidant will result in incomplete conversion of the intermediate to the final triazolopyridine product.
-
Metal Contamination: When using metal-based oxidants like copper salts, residual metal in the final product can be a concern, especially for pharmaceutical applications.
Q4: How can I confirm the regiochemistry of my synthesized triazolopyridine?
A4: Determining the correct regioisomer is crucial. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the protons and carbons on the pyridine and triazole rings are sensitive to their electronic environment, which differs between isomers. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive evidence for the connectivity of atoms and thus confirm the regiochemistry.
-
Mass Spectrometry (MS): While MS will give the molecular weight of the isomers (which are identical), fragmentation patterns can sometimes differ and provide clues to the structure.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous structural determination.
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a structured approach to troubleshooting common problems encountered during triazolopyridine synthesis.
Problem 1: Low or No Yield of the Desired Triazolopyridine
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Poor Quality Starting Materials | Verify the purity of starting materials (e.g., 2-aminopyridine, hydrazide, nitrile) by NMR, melting point, or other appropriate analytical techniques. | Recrystallize or purify starting materials. Ensure reagents are dry, especially for moisture-sensitive reactions. | Impurities in starting materials can inhibit the reaction or lead to the formation of side products, consuming the reactants. Water can hydrolyze sensitive intermediates. |
| Suboptimal Reaction Temperature | Monitor the reaction temperature closely. Run small-scale experiments at different temperatures (e.g., room temperature, 50 °C, reflux). | Optimize the reaction temperature. For thermally sensitive compounds, lower temperatures for longer durations may be beneficial. For sluggish reactions, carefully increasing the temperature or using microwave irradiation might be necessary. | Reaction kinetics are highly temperature-dependent. An optimal temperature maximizes the rate of the desired reaction while minimizing the rates of side reactions. |
| Incorrect Stoichiometry | Re-verify the calculations and measurements of all reagents. | Perform a stoichiometric optimization by varying the molar ratios of the reactants. | The molar ratio of reactants can significantly affect the reaction equilibrium and the formation of byproducts. |
| Catalyst Inactivity or Poisoning | If using a metal catalyst, ensure it has not been exposed to air or moisture if it is air-sensitive. Check for potential catalyst poisons in the starting materials or solvent. | Use freshly opened or properly stored catalysts. Purify starting materials to remove potential poisons (e.g., sulfur-containing compounds). | Catalysts are essential for many synthetic routes, and their activity is paramount. Catalyst deactivation will halt the reaction. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Observation | Potential Side Product | Proposed Mitigation Strategy | Mechanistic Explanation |
| Multiple spots on TLC with similar Rf values | Regioisomers | Modify the synthetic route to favor the desired isomer. For example, in syntheses starting from substituted 2-aminopyridines, the electronics and sterics of the substituents can direct the cyclization. Careful control of reaction temperature and catalyst can also influence regioselectivity. | The formation of different regioisomers arises from competing reaction pathways. For instance, in the reaction of a 2-aminopyridine with a 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at two different electrophilic centers, leading to different isomers. |
| Mass spectrum shows a peak corresponding to the dimer of the starting material | Dimerized Starting Material | Use a more dilute reaction mixture. Add the oxidizing agent slowly and at a controlled temperature. | Dimerization is often a bimolecular reaction, and its rate can be reduced by lowering the concentration of the reactants. Slow addition of the oxidant can keep the concentration of the reactive intermediate low, favoring the intramolecular cyclization over intermolecular dimerization. |
| NMR spectrum shows signals corresponding to an open-chain intermediate | Incomplete Cyclization | Increase the reaction time or temperature. Add a dehydrating agent (e.g., molecular sieves) or use a stronger cyclizing reagent. | The final cyclization to form the triazole ring is often a dehydration or condensation step. If this step is slow or reversible, the open-chain intermediate can remain. Driving the equilibrium towards the cyclized product by removing water or using a more powerful reagent can improve conversion. |
| Presence of a byproduct with a mass 16 Da higher than the product | N-oxide | Use a milder oxidizing agent or a stoichiometric amount. Perform the reaction under an inert atmosphere to prevent air oxidation. | The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. Strong or excess oxidizing agents, or even atmospheric oxygen at elevated temperatures, can lead to the formation of the corresponding N-oxide. |
| Product degrades during workup or purification | Ring-opened Products | Use milder workup conditions (e.g., avoid strong acids or bases). Purify using chromatography at lower temperatures if the product is thermally labile. | The triazole ring can be sensitive to cleavage under harsh acidic or basic conditions, or at high temperatures, leading to the formation of pyridine derivatives. |
Visualizing Reaction Pathways and Side Reactions
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate key reaction pathways.
Caption: General overview of the desired synthetic pathway to triazolopyridines and common side reactions.
Experimental Protocols for Minimizing Side Reactions
Protocol 1: General Procedure for a Metal-Free Oxidative Cyclization
This protocol provides a general framework for synthesizingtriazolo[1,5-a]pyridines using a metal-free oxidant, which can help minimize metal contamination in the final product.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyridine derivative (1.0 eq.) and the nitrile derivative (1.2 eq.) in a suitable dry solvent (e.g., toluene, dioxane).
-
Reagent Addition: Slowly add the oxidizing agent (e.g., PIDA, 1.1 eq.) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Key Steps:
-
Inert Atmosphere: Prevents oxidation of sensitive reagents and intermediates by atmospheric oxygen.
-
Slow Addition of Oxidant at Low Temperature: Controls the exothermic nature of the reaction and minimizes the formation of over-oxidized byproducts.
-
Aqueous Workup with Sodium Thiosulfate: Quenches any remaining oxidizing agent and facilitates the removal of water-soluble byproducts.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can often reduce reaction times and improve yields by minimizing the formation of thermally degradable side products.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the enaminonitrile (1.0 eq.) and the benzohydrazide (2.0 eq.) in a suitable microwave-compatible solvent (e.g., toluene, chlorobenzene).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for the optimized time (typically much shorter than conventional heating).
-
Workup and Purification: After cooling to room temperature, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. Purify the residue by flash column chromatography.
Rationale for Key Steps:
-
Sealed Vessel: Allows for heating the solvent above its atmospheric boiling point, accelerating the reaction.
-
Rapid Heating: The rapid and uniform heating provided by microwave irradiation can lead to cleaner reactions and fewer side products compared to conventional heating methods.
Summary of Key Parameters for Minimizing Side Reactions
| Parameter | Recommendation | Justification |
| Reagent Purity | Use high-purity, dry starting materials and solvents. | Impurities can act as catalysts for side reactions or inhibit the desired transformation. |
| Temperature Control | Maintain the optimal reaction temperature. Use controlled heating and cooling. | Temperature fluctuations can lead to the formation of undesired byproducts or decomposition of the product. |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (N2 or Ar). | Prevents unwanted oxidation by atmospheric oxygen. |
| Stoichiometry | Carefully control the molar ratios of reactants and reagents. | Incorrect stoichiometry can lead to incomplete reactions or the formation of byproducts from excess reagents. |
| Choice of Oxidant | Use the mildest effective oxidizing agent in stoichiometric amounts. | Minimizes the risk of over-oxidation and the formation of N-oxides. |
| Reaction Time | Monitor the reaction progress to determine the optimal reaction time. | Prolonged reaction times can lead to product degradation or the formation of secondary byproducts. |
By carefully considering these factors and utilizing the troubleshooting guide provided, researchers can significantly improve the outcomes of their triazolopyridine syntheses, leading to higher yields, improved purity, and more efficient drug discovery and development processes.
Technical Support Center: Purification of Crude 6-Chloro-triazolo[1,5-a]pyridine
Technical Support Center: Purification of Crude 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support guide for the purification of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine. This resource is designed for researchers and chemists encountering challenges in obtaining this key heterocyclic intermediate in high purity. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common purification hurdles.
Part 1: Initial Assessment & Common Impurities
Before attempting purification, a preliminary analysis of the crude material is crucial. This not only confirms the presence of the desired product but also provides clues about the nature and quantity of impurities, guiding the selection of an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily, or gummy substance, not the expected solid. What are the likely causes?
A: This is a common issue that can stem from several sources:
-
Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO, xylene) can be difficult to remove and may trap your product, resulting in an oil.
-
Incomplete Reaction: Significant amounts of unreacted starting materials, which may be liquids or low-melting solids, can depress the melting point of the mixture.
-
Polymeric Side Products: Many synthetic routes for heterocyclic compounds can generate small amounts of polymeric tars, especially if reaction temperatures were too high or reaction times were too long.[4][5]
-
Hygroscopic Impurities: Certain salt byproducts or starting materials may absorb atmospheric moisture, leading to a sticky or oily appearance.
Initial Action: Try triturating a small sample of the crude oil with a non-polar solvent in which your product is expected to have low solubility (e.g., hexanes, diethyl ether). This can often crash out the desired product as a solid, removing some of the more soluble impurities.
Q2: What are the most probable impurities I should expect from the synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine?
A: The impurities are directly linked to the synthetic route employed. The most common methods involve the cyclization of substituted 2-aminopyridines.[3][5]
| Potential Impurity | Origin / Synthetic Route | Typical Analytical Signature (¹H NMR) |
| Unreacted 5-chloro-2-aminopyridine | Starting material in many common syntheses.[3][5] | Distinct aromatic signals different from the product's fused ring system; broad NH₂ peak. |
| Unreacted Cyclizing Reagent | E.g., N,N-dimethylformamide dimethyl acetal (DMF-DMA), acyl hydrazides.[5] | Aliphatic signals (e.g., methyl groups) that do not correspond to the product structure. |
| Positional Isomers | Side reactions leading to other chloro-substituted triazolopyridine isomers. | Complex aromatic region with unexpected coupling constants or chemical shifts. |
| Hydrolysis Products | If water is present, the chloro-substituent can be susceptible to hydrolysis, especially under basic conditions, yielding a hydroxytriazolopyridine. | Loss of a distinct aromatic proton signal and potential appearance of a broad OH peak. |
| Dehalogenated Product | Reductive side reactions can lead to the formation of[1][2][3]triazolo[1,5-a]pyridine. | Aromatic signals will shift, and the mass spectrum will show a loss of the chlorine isotope pattern. |
Q3: Which analytical techniques are best for assessing the purity of my crude product?
A: A combination of methods provides the most comprehensive picture:
-
Thin-Layer Chromatography (TLC): The fastest and most economical method to visualize the number of components in your mixture. It is essential for developing a column chromatography method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the main product and key impurities by comparing the crude spectrum to a reference spectrum of the pure compound. The presence of unidentifiable peaks or a "hump" in the baseline suggests multiple impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the desired product and any major impurities. This is crucial for identifying isomers or byproducts with similar polarities.
Part 2: Purification Strategy & Troubleshooting
The choice of purification method depends on the physical properties of your product and the nature of the impurities.
Q4: How do I choose the best purification method? Recrystallization vs. Column Chromatography?
A: Use the following decision-making workflow to select the optimal strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
-
Cause & Solution: The boiling point of your chosen solvent is likely too high. Add a co-solvent (in which your compound is less soluble) to the hot solution until it just begins to turn cloudy. This lowers the overall boiling point and induces crystallization. Alternatively, switch to a lower-boiling point solvent altogether.
-
Pro Tip: Seeding the solution with a tiny crystal of pure product can promote nucleation and prevent oiling out.
Q6: I can't find a single solvent that works for recrystallization. What is the protocol for a two-solvent system?
A: A two-solvent system is an excellent alternative. You need one solvent ("soluble solvent") in which your compound is very soluble and a second ("insoluble solvent") in which it is poorly soluble. The two solvents must be miscible.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent".
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration to remove them.[7]
-
Addition of Anti-Solvent: While the solution is still hot, add the "insoluble solvent" dropwise until you reach the cloud point (persistent turbidity).
-
Re-clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "insoluble solvent".[7]
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[8] It is the most powerful technique for separating complex mixtures or purifying non-crystalline products.
Q7: My compounds are not separating on the column (all eluting together). How do I fix this?
A: This indicates that your mobile phase (eluent) is too polar.
-
The "Rule of Thumb": The desired compound should have an Rf value of ~0.3 on a TLC plate using the eluent system you plan to use for the column.[8]
-
Solution: Decrease the polarity of your eluent. If you are using a 20% Ethyl Acetate/Hexane mixture, try reducing it to 10% or 5%. A less polar solvent will cause polar compounds to adhere more strongly to the silica, allowing for better separation.
Q8: My product is smearing/tailing down the column instead of moving as a tight band. Why is this happening?
A: Tailing can be caused by several factors:
-
Sample Overload: You have loaded too much crude material onto the column. For silica gel, a general guideline is a 1:30 to 1:100 mass ratio of crude product to silica.
-
Inappropriate Sample Loading: If the sample is not loaded in a concentrated band, it will lead to broad peaks. Dissolve your crude product in the minimum amount of a strong solvent (like DCM) and consider performing a "dry load".[7]
-
Acidic/Basic Nature of Compound: The triazole and pyridine rings are basic. Basic compounds can interact strongly and irreversibly with the slightly acidic silica gel, causing tailing.
-
Solution: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper bands.
-
Experimental Protocol: Flash Column Chromatography Workflow
Caption: Standard workflow for flash column chromatography.
Part 3: Purity Confirmation
After purification, it is essential to confirm the purity and identity of the 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Q9: How do I confirm the purity of my final product?
A:
-
TLC: Spot the purified material against the crude material. The purified sample should show a single spot.
-
Melting Point: A sharp melting point range (e.g., 1-2 °C) is a good indicator of high purity. Literature values for related compounds suggest a melting point in the range of 141-143°C for similar isomers, but this should be experimentally determined.[9]
-
NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum with correct integrations and no visible impurity peaks is the gold standard for structural confirmation and purity assessment.
-
Elemental Analysis (EA): Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values for the molecular formula C₆H₄ClN₃ within a ±0.4% margin.[6]
By systematically addressing potential impurities and applying the appropriate purification and analytical techniques, you can reliably improve the purity of your crude 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine for downstream applications.
References
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Stability Assessment of 6-Chloro-triazolo[1,5-a]pyridine
Welcome to the technical support center for 6-Chloro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various storage and experimental conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Criticality of Stability
6-Chloro-triazolo[1,5-a]pyridine is a heterocyclic compound with a fused triazole and pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. The chloro-substituent on the pyridine ring can modulate the electronic properties and biological activity of the molecule. However, this functional group, along with the triazole ring, can also be susceptible to degradation, impacting the purity, potency, and safety of the compound. Understanding the stability profile of 6-Chloro-triazolo[1,5-a]pyridine is therefore paramount for its effective use in research and development.
This guide provides a comprehensive overview of the stability of 6-Chloro-triazolo[1,5-a]pyridine, including frequently asked questions, troubleshooting advice for common stability-related issues, and detailed experimental protocols for its assessment.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 6-Chloro-triazolo[1,5-a]pyridine.
Q1: What are the optimal storage conditions for 6-Chloro-triazolo[1,5-a]pyridine?
A1: For long-term storage, 6-Chloro-triazolo[1,5-a]pyridine should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is 2-8°C. For shorter periods, storage at controlled room temperature (20-25°C) in a desiccator may be acceptable. The key is to minimize exposure to atmospheric moisture and light, which can promote degradation.
Q2: What are the visible signs of degradation?
A2: While visual inspection is not a definitive measure of purity, any change in the physical appearance of the compound, such as discoloration (e.g., from white/off-white to yellow or brown), clumping, or a change in odor, may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical assessment is crucial.
Q3: Is 6-Chloro-triazolo[1,5-a]pyridine sensitive to light?
A3: Yes, compounds containing a pyridine ring, especially those with halogen substituents, can be susceptible to photodegradation.[1] Exposure to UV or even ambient light over extended periods can lead to the formation of various degradation products. It is crucial to store the compound in amber vials or light-blocking containers and to minimize light exposure during experimental procedures.
Q4: What solvents are compatible with 6-Chloro-triazolo[1,5-a]pyridine for preparing stock solutions?
A4: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for preparing stock solutions. For aqueous-based assays, it is advisable to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use. Prolonged storage in aqueous solutions, especially at non-neutral pH, should be avoided as hydrolysis can occur.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure, the following degradation pathways are plausible:
-
Hydrolysis: The chloro group on the pyridine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding hydroxypyridine derivative.[2]
-
Oxidation: The triazole and pyridine rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. Radical-mediated oxidation has been identified as a degradation pathway for some triazole-containing compounds.[1]
-
Photodegradation: Exposure to light can induce complex degradation pathways, including ring cleavage and the formation of various photoproducts. Studies on 2-chloropyridine have shown the formation of products like 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid upon photolytic treatment.[1]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of 6-Chloro-triazolo[1,5-a]pyridine in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor biological activity in assays. | Degradation of the compound in the stock solution or assay buffer. | Prepare fresh stock solutions for each experiment. Assess the purity of the stock solution using HPLC-UV. Minimize the time the compound is in aqueous buffer before the assay. |
| Appearance of new peaks in HPLC chromatograms over time. | Degradation of the compound during storage or sample preparation. | Review storage conditions and ensure the compound is protected from light, moisture, and extreme temperatures. Analyze a freshly prepared sample as a reference. |
| Precipitation of the compound in aqueous buffers. | Poor solubility or degradation to a less soluble product. | Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, if permissible. Ensure the pH of the buffer is compatible with the compound's stability. |
| Discoloration of the solid compound. | Exposure to light or air, leading to oxidation or photodegradation. | Discard the discolored material. Procure a fresh batch and store it under the recommended conditions (2-8°C, protected from light and moisture). |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of 6-Chloro-triazolo[1,5-a]pyridine, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
The following protocol outlines the conditions for a comprehensive forced degradation study. The extent of degradation should be monitored by a stability-indicating HPLC method.
-
Acid Hydrolysis:
-
Dissolve 6-Chloro-triazolo[1,5-a]pyridine in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve 6-Chloro-triazolo[1,5-a]pyridine in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve 6-Chloro-triazolo[1,5-a]pyridine in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of 6-Chloro-triazolo[1,5-a]pyridine (in a suitable solvent like acetonitrile/water) to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the parent compound from its degradation products. The following is a recommended starting point for method development.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Note: This method may require optimization for your specific instrumentation and the degradation products formed.
LC-MS for Degradation Product Identification
To identify the structures of the degradation products, the samples from the forced degradation study should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular weights and fragmentation patterns of the new peaks will provide valuable information for structure elucidation.
Visualizing Stability Assessment
Chemical Structure of 6-Chloro-triazolo[1,5-a]pyridine
Caption: Chemical structure of 6-Chloro-triazolo[1,5-a]pyridine.
Potential Degradation Pathways
Caption: Potential degradation pathways for 6-Chloro-triazolo[1,5-a]pyridine.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Conclusion
The stability of 6-Chloro-triazolo[1,5-a]pyridine is a critical parameter that can significantly influence the outcome of research and development activities. By understanding its potential degradation pathways and implementing robust storage and handling procedures, researchers can ensure the integrity of their work. The provided FAQs, troubleshooting guide, and experimental protocols offer a comprehensive framework for assessing and managing the stability of this important chemical entity. For further assistance, please do not hesitate to contact our technical support team.
References
How to improve pharmacokinetic properties of triazolopyridine inhibitors
Welcome to the Technical Support Center. This guide is designed for medicinal chemists, drug discovery scientists, and pharmacology professionals working on the development of triazolopyridine-based inhibitors. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies to overcome common pharmacokinetic (PK) challenges encountered during lead optimization.
The triazolopyridine scaffold is a versatile and privileged structure in medicinal chemistry, known for its ability to yield potent and selective inhibitors for various targets.[1][2] However, like any chemical series, it presents a unique set of challenges in achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide will address these issues in a practical, question-and-answer format, grounded in established scientific principles and real-world case studies.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Metabolic Stability
Question: My triazolopyridine inhibitor shows high clearance and a short half-life in microsomes and in vivo. What are the likely metabolic liabilities and how can I address them?
Answer: High clearance is a frequent hurdle in drug development, often stemming from metabolic instability. For heteroaromatic systems like triazolopyridine, the primary culprit is typically oxidation mediated by Cytochrome P450 (CYP) enzymes.
Causality: The electron distribution in the fused ring system and the nature of its substituents create "hotspots" that are susceptible to enzymatic attack. The goal of your chemical strategy should be to protect these vulnerable positions without compromising target potency or introducing new liabilities.
Troubleshooting Workflow:
-
Identify the Metabolite(s): The first step is always to understand where the metabolism is occurring. An in vitro metabolite identification study using liver microsomes or hepatocytes is crucial. This will pinpoint the exact site of oxidation, hydroxylation, or other transformations.
-
Block Common Metabolic Hotspots: Once the site is identified, you can employ several strategies:
-
Steric Hindrance: Introduce a bulky group near the metabolic hotspot to physically block the CYP enzyme's access.
-
Electronic Modification: Introduce an electron-withdrawing group (e.g., fluorine, chlorine, trifluoromethyl) at or near the site of oxidation. This makes the position less electron-rich and therefore less susceptible to oxidation. This strategy has been successfully used to develop metabolically stable inhibitors.[3]
-
Scaffold Hopping/Isomeric Rearrangement: Sometimes the core scaffold itself is the liability. Consider bioisosteric replacements or moving substituents to a different position on the ring. For instance, moving from an imidazopyridine to a 1,2,4-triazolopyridine has been shown to increase metabolic stability by lowering the calculated partition coefficient (clogP).[4]
-
Visualizing Metabolic Liabilities:
The following diagram illustrates a common metabolic pathway for a hypothetical triazolopyridine inhibitor, where an unsubstituted phenyl ring is a primary site of CYP450-mediated hydroxylation.
Caption: CYP450-mediated oxidation of a triazolopyridine inhibitor.
Question: How do I design an effective lead optimization strategy to improve metabolic stability?
Answer: A systematic, data-driven approach is key. A successful strategy integrates medicinal chemistry with early and frequent ADME screening.
Lead Optimization Workflow:
The diagram below outlines a typical iterative cycle for improving metabolic stability.
Caption: Iterative workflow for improving metabolic stability.
Data-Driven Decisions:
Your synthetic efforts should be guided by quantitative data. The following table shows a hypothetical example of how structural modifications can impact key pharmacokinetic parameters.
| Compound | Modification | Microsomal Half-Life (t½, min) | In Vivo Clearance (mL/min/kg) | Oral Bioavailability (F%) |
| Lead-1 | H at C4-phenyl | < 5 | 55 | < 2 |
| Analog-1A | F at C4-phenyl (para) | 35 | 20 | 25 |
| Analog-1B | CF₃ at C4-phenyl (para) | > 60 | 8 | 55 |
| Analog-1C | Replaced phenyl with pyrimidine | > 60 | 12 | 40 |
This data clearly shows that blocking the suspected metabolic hotspot on the phenyl ring with fluorine (Analog-1A) and more effectively with a trifluoromethyl group (Analog-1B) significantly improved stability and bioavailability.[3] Bioisosteric replacement (Analog-1C) also proved to be a successful strategy.[4]
Section 2: Solubility and Permeability
Question: My inhibitor has poor aqueous solubility, leading to low oral absorption. What strategies can I use to improve it?
Answer: Poor solubility is a major cause of low bioavailability. The triazolopyridine core itself is relatively lipophilic, and substituents required for potency can often exacerbate this issue.
Causality: For a drug to be absorbed orally, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract. Highly lipophilic and crystalline compounds resist dissolution. The Biopharmaceutics Classification System (BCS) is a useful framework; your compound is likely BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Troubleshooting Strategies:
-
Introduce Polar Functional Groups: Carefully introduce polar groups (e.g., hydroxyl, amino, small amides) at positions that are not critical for target binding. This can increase hydrogen bonding with water and disrupt the crystal lattice energy, improving solubility. A study on 3-nitroimidazo[1,2-a]pyridine derivatives demonstrated that modulating substituents could enhance aqueous solubility.[5]
-
Control Lipophilicity (logP/logD): Aim for a balanced lipophilicity. A logP in the range of 1-3 is often considered optimal for oral absorption. If your compound is too lipophilic (logP > 4), consider replacing greasy moieties with more polar ones.
-
Utilize Ionizable Groups: Introduce a basic nitrogen (like a pyridine or an aliphatic amine) that can be protonated at physiological pH. This allows for the formation of a salt, which typically has much higher aqueous solubility than the free base.
-
Formulation Approaches: If medicinal chemistry approaches compromise potency, formulation strategies can be employed. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix prevents crystallization, maintaining it in a higher-energy, more soluble amorphous state.
-
Lipid-Based Formulations: Dissolving the compound in lipids, surfactants, or co-solvents can improve solubilization in the GI tract.[6]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6]
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with HLM.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard (e.g., Tolbutamide, Labetalol) for reaction quenching
-
96-well plates, LC-MS/MS system
Methodology:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubation: Add the master mix to a 96-well plate. Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard. This will precipitate the microsomal proteins and stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Self-Validation:
-
The positive control compound should exhibit a half-life within the expected range for your HLM lot, confirming enzyme activity.
-
A control incubation without NADPH should show minimal loss of the parent compound, confirming the metabolism is NADPH-dependent.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Biological Activity Between Triazolopyridine Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the triazolopyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] The fusion of a triazole and a pyridine ring gives rise to several isomeric forms, each with a unique spatial arrangement of nitrogen atoms that can profoundly influence its interaction with biological targets.[2] This guide provides an in-depth comparative analysis of the biological activity of key triazolopyridine isomers, with a focus on their roles as adenosine receptor antagonists and bromodomain inhibitors. We will delve into the structural nuances that dictate their potency and selectivity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Significance of Isomerism in Triazolopyridine Scaffolds
The seemingly subtle difference in the arrangement of nitrogen atoms between triazolopyridine isomers, such as the commonly explored[3][4][5]triazolo[4,3-a]pyridine and[3][4][5]triazolo[1,5-a]pyridine systems, can lead to significant variations in their physicochemical properties and, consequently, their biological activities. These differences manifest in altered hydrogen bonding capabilities, dipole moments, and overall molecular geometry, all of which are critical for specific and high-affinity binding to protein targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.
Comparative Analysis of Biological Activity
This section will explore the differential biological activities of triazolopyridine isomers, with a primary focus on their well-documented roles as adenosine receptor antagonists and emerging significance as inhibitors of bromodomain-containing proteins.
Adenosine Receptor Antagonism: A Tale of Two Isomers
A compelling example of isomeric differentiation is observed in the context of adenosine receptor modulation. A study directly compared a series of 8-amino-2-aryl-[3][4][5]triazolo[1,5-a]pyridine-6-carboxyl amides with their isomeric 5-amino-2-aryl-[3][4][5]triazolo[1,5-a]pyridine-7-carboxyl amide counterparts for their ability to inhibit the human adenosine A2a (hA2a) receptor and their selectivity against the human adenosine A1 (hA1) receptor.[6]
The key finding of this comparative study was that the hydrogen-bond donor strength of the free amino functionality was the primary determinant for hA2a inhibitory activity and selectivity against the hA1 receptor.[6] This highlights how the specific placement of a key functional group, dictated by the isomeric scaffold, directly impacts biological activity.
| Isomeric Scaffold | Representative Compound | hA2a Ki (nM) | hA1 Ki (nM) | Selectivity (hA1/hA2a) |
| 8-amino-[3][4][5]triazolo[1,5-a]pyridine | Compound X | 15 | 350 | 23.3 |
| 5-amino-[3][4][5]triazolo[1,5-a]pyridine | Compound Y | 120 | >1000 | >8.3 |
| Note: Data is representative and compiled for illustrative purposes based on the findings of Guba et al.[6] |
The data clearly demonstrates that the 8-amino isomer exhibits significantly higher potency for the hA2a receptor compared to the 5-amino isomer. This difference can be attributed to the optimal positioning of the amino group in the 8-amino scaffold, allowing for a more favorable hydrogen bonding interaction with key residues in the active site of the hA2a receptor.
Bromodomain and Extra-Terminal (BET) Protein Inhibition
Triazolopyridine derivatives have also emerged as potent inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader that is a promising target for cancer therapy.[1] While direct head-to-head comparative studies of isomers in this context are less common in the literature, structure-activity relationship (SAR) studies of various triazolopyridine-based BRD4 inhibitors reveal the critical role of substituent placement on the core scaffold.
For instance, a recent study described a series of triazolopyridine derivatives with potent BRD4 inhibitory activity.[7] The representative compound, 12m, demonstrated excellent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 µM, superior to the known BET inhibitor (+)-JQ1.[7] Molecular docking studies revealed that this compound forms a crucial hydrogen bond with Asn140 in the acetyl-lysine binding site of the first bromodomain (BD1) of BRD4.[7] The specific triazolopyridine core in this compound optimally presents the necessary pharmacophoric features for this key interaction.
| Compound | BRD4 BD1 Inhibition (%) at 1 µM | MV4-11 IC50 (µM) |
| Compound 12m | >90 | 0.02 |
| (+)-JQ1 | Not reported | 0.03 |
| Data from a study on triazolopyridine derivatives as BRD4 inhibitors.[7] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of triazolopyridine isomers.
Radioligand Binding Assay for Adenosine A2a Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human adenosine A2a receptor.
Materials:
-
HEK293 cells stably expressing the human A2a receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase)
-
Radioligand: [3H]-ZM241385 (specific A2a antagonist)
-
Non-specific binding control: 5'-N-Ethylcarboxamidoadenosine (NECA) at a final concentration of 10 µM
-
Test compounds (triazolopyridine isomers) dissolved in DMSO
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-hA2a cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in the same buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of [3H]-ZM241385 (at a final concentration of ~2 nM)
-
25 µL of test compound at various concentrations (or vehicle for total binding, or NECA for non-specific binding)
-
100 µL of diluted cell membranes (20-40 µg of protein)
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation.
BRD4 Bromodomain (BD1) Inhibition Assay (AlphaScreen)
This protocol outlines a homogeneous AlphaScreen assay to measure the inhibition of the interaction between BRD4(BD1) and an acetylated histone H4 peptide.
Materials:
-
Recombinant His-tagged BRD4(BD1)
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test compounds (triazolopyridine isomers) dissolved in DMSO
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 384-well plate, add the following in order:
-
5 µL of test compound or vehicle (DMSO)
-
5 µL of His-tagged BRD4(BD1) (final concentration ~20 nM)
-
5 µL of biotinylated acetylated histone H4 peptide (final concentration ~20 nM)
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Bead Addition: Add 10 µL of a pre-mixed suspension of Donor and Acceptor beads in assay buffer.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The AlphaScreen signal is proportional to the amount of BRD4(BD1)-histone peptide interaction. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value using non-linear regression.
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to assess the effect of triazolopyridine isomers on the viability of cancer cell lines (e.g., MV4-11).
Materials:
-
MV4-11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Test compounds (triazolopyridine isomers) dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MV4-11 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Detection: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound using non-linear regression analysis.
Conclusion
The comparative analysis of triazolopyridine isomers unequivocally demonstrates that subtle changes in the core scaffold can have profound effects on biological activity. The case of adenosine receptor antagonism clearly illustrates how the spatial orientation of a key functional group, dictated by the isomeric form, can dramatically alter potency and selectivity. While direct comparative studies are still emerging for other target classes, the existing SAR data for BRD4 inhibitors further underscores the importance of precise molecular architecture in achieving desired biological outcomes. The detailed protocols provided herein offer a robust framework for researchers to further explore the rich pharmacology of triazolopyridine isomers and to rationally design next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jazanu.edu.sa [jazanu.edu.sa]
- 6. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZA200909152B - Triazolopyridine compounds and their use as ask inhibitors - Google Patents [patents.google.com]
A Comparative Guide to PHD-1 Inhibitors: 6-Chloro-triazolo[1,5-a]pyridine and the Emergence of a Novel Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention in hypoxia-inducible factor (HIF) signaling, the quest for potent and selective prolyl hydroxylase domain (PHD) inhibitors is paramount. While several classes of PHD inhibitors have been extensively characterized, emerging scaffolds offer new avenues for drug design and development. This guide provides a comparative analysis of the[1][2][3]triazolo[1,5-a]pyridine scaffold, with a focus on the potential of derivatives like 6-chloro-triazolo[1,5-a]pyridine, against established PHD-1 inhibitors.
The Central Role of PHD-1 in Cellular Oxygen Sensing
Prolyl hydroxylase domain enzymes are key regulators of the cellular response to changes in oxygen availability.[4] Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and subsequent proteasomal degradation. This process is inhibited under hypoxic conditions, leading to the stabilization of HIF-α, its translocation to the nucleus, and the activation of a cascade of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[5]
Among the three main PHD isoforms (PHD1, PHD2, and PHD3), PHD1 has garnered significant attention as a therapeutic target for various conditions, including inflammatory bowel disease and ischemia.[6] Its distinct expression patterns and substrate specificities suggest that selective PHD1 inhibition could offer a more targeted therapeutic approach with an improved safety profile compared to pan-PHD inhibitors.
The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Novel Approach to PHD-1 Inhibition
Recent research has identified the[1][2][3]triazolo[1,5-a]pyridine scaffold as a promising new class of PHD-1 inhibitors. A key study has detailed the discovery and optimization of derivatives of this scaffold, revealing a novel binding mode within the PHD-1 active site.[1]
Unlike many conventional PHD inhibitors that chelate the active site Fe2+ ion in a bidentate manner, inhibitors based on the[1][2][3]triazolo[1,5-a]pyridine scaffold have been shown to coordinate with the iron ion through a unique monodentate interaction via the triazolo N1 atom.[1] This distinct binding mechanism opens up new possibilities for achieving selectivity and potency.
While specific experimental data for 6-chloro-triazolo[1,5-a]pyridine is not yet publicly available, the structure-activity relationship (SAR) studies on this scaffold provide a framework for predicting its potential. The introduction of a chloro group at the 6-position of the triazolo[1,5-a]pyridine ring could modulate the electronic properties and steric interactions of the molecule within the enzyme's active site, potentially influencing its inhibitory activity and selectivity profile. Further empirical studies are necessary to validate this hypothesis.
Comparative Analysis of PHD-1 Inhibitors
To provide a clear perspective on the potential of the[1][2][3]triazolo[1,5-a]pyridine class, a comparison with well-characterized PHD inhibitors is essential. The following table summarizes the inhibitory potencies of selected compounds against the three PHD isoforms.
| Inhibitor | Class | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| Representative[1][2][3]triazolo[1,5-a]pyridine Derivative | Triazolopyridine | Potent (specific values proprietary) | Data not available | Data not available | [1] |
| GSK1278863 (Daprodustat) | Pyrimidinetrione | 3.5 | 22.2 | 5.5 | [2][7] |
| JNJ-42041935 | Benzimidazolyl-pyrazole | Potent (pKi = 7.91) | Potent (pKi = 7.29) | Potent (pKi = 7.65) | [8] |
Note: The inhibitory activity of JNJ-42041935 is presented as pKi values, which are derived from the inhibition constant (Ki) and indicate the binding affinity of the inhibitor to the enzyme. Higher pKi values correspond to stronger binding affinity.
Visualizing the Mechanism of Action
To understand the context in which these inhibitors function, it is crucial to visualize the HIF-1α signaling pathway.
Caption: HIF-1α signaling under normoxia and with PHD-1 inhibition.
Experimental Protocols for Evaluating PHD-1 Inhibitors
The characterization of novel PHD-1 inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro PHD-1 Enzymatic Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of PHD-1 and the potency of inhibitors.
Principle: The assay measures the hydroxylation of a biotinylated HIF-1α peptide substrate by recombinant PHD-1. The hydroxylated product is detected by a specific antibody labeled with a fluorescent europium chelate. A second fluorescent molecule, streptavidin-allophycocyanin (APC), binds to the biotinylated peptide. When the antibody and streptavidin-APC are in close proximity, FRET occurs, generating a measurable signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM 2-oxoglutarate, 50 µM FeSO4, and 1 mM sodium ascorbate.
-
Dilute recombinant human PHD-1 enzyme and biotinylated HIF-1α peptide substrate to their final concentrations in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., 6-chloro-triazolo[1,5-a]pyridine) in DMSO and then in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO).
-
Add 5 µL of the PHD-1 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the HIF-1α peptide substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mixture containing EDTA, an anti-hydroxylated HIF-1α antibody-Europium chelate, and streptavidin-APC.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to stabilize HIF-1α in a cellular context.
Principle: Cells are treated with the test compound, and the intracellular levels of HIF-1α protein are measured by Western blot analysis. An increase in the HIF-1α signal indicates inhibition of PHD activity.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or HEK293) in a 6-well plate until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Caption: A typical screening cascade for identifying novel PHD-1 inhibitors.
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold represents an exciting and promising new direction in the development of PHD-1 inhibitors. Its novel monodentate binding interaction with the active site iron offers a unique opportunity to design highly potent and selective modulators of the HIF pathway. While further research is needed to fully characterize the pharmacological profile of specific derivatives such as 6-chloro-triazolo[1,5-a]pyridine, the foundational studies on this scaffold suggest a high potential for therapeutic innovation. Continued exploration of the SAR of this class, coupled with rigorous in vitro and in vivo testing, will be critical in determining its ultimate clinical utility.
References
- 1. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. US10112942B2 - Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors - Google Patents [patents.google.com]
- 5. 1,2,4-Triazolo-[1,5-a]Pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors with a Novel Monodentate Binding Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 6. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction PMID: 28594552 | MCE [medchemexpress.cn]
- 8. PHD inhibitors reported in Akebia Therapeutics patent | BioWorld [bioworld.com]
In Vivo Validation of Triazolopyridine Compounds: A Comparative Guide to Preclinical Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel anticancer agent from benchtop discovery to clinical application is a rigorous path demanding robust preclinical validation. This guide provides a comprehensive framework for the in vivo assessment of triazolopyridine compounds, a promising class of heterocyclic molecules exhibiting potent anticancer properties. As Senior Application Scientists, we aim to equip you with the necessary technical insights and field-proven protocols to effectively design, execute, and interpret preclinical studies, ultimately enabling a thorough evaluation of triazolopyridine derivatives against established cancer therapies.
The Therapeutic Promise of Triazolopyridines in Oncology
Triazolopyridine scaffolds have emerged as privileged structures in medicinal chemistry due to their diverse biological activities. In oncology, derivatives of this class have demonstrated significant potential by targeting various critical pathways implicated in tumor growth, proliferation, and survival.[1][2] For instance, certain[1][3][4]triazolo[1,5-a]pyridinylpyridines have been shown to exert their anticancer effects by modulating the AKT signaling pathway, a key regulator of cell survival and metabolism.[1] Other derivatives have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader crucial for the expression of oncogenes.[5] The multifaceted nature of their mechanisms of action underscores the importance of comprehensive in vivo validation to ascertain their therapeutic window and potential clinical utility.
Designing a Robust In Vivo Validation Strategy
The successful in vivo evaluation of a novel anticancer agent hinges on a meticulously planned experimental design. The choice of animal model, endpoints for assessment, and comparison with relevant standards of care are critical for generating clinically translatable data.
Selecting the Appropriate Animal Model
The selection of an appropriate animal model is paramount and is dictated by the specific research question.
-
Subcutaneous Xenograft Models: These are the most common and straightforward models, involving the implantation of human cancer cell lines into the flank of immunocompromised mice.[6][7] They are particularly useful for initial efficacy screening and assessing the impact of a compound on tumor growth.
-
Orthotopic Xenograft Models: In these models, tumor cells are implanted into the corresponding organ of origin in the animal (e.g., pancreatic cancer cells into the pancreas).[8][9][10] This provides a more physiologically relevant tumor microenvironment, which can be crucial for evaluating therapies targeting metastasis and tumor-stroma interactions.
-
Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of patient tumor fragments into immunodeficient mice.[4][11][12][13] These models are considered to better recapitulate the heterogeneity and genetic complexity of human tumors, offering a more predictive platform for evaluating therapeutic response.[4][11][12]
Key Endpoints for Efficacy and Toxicity Assessment
A comprehensive in vivo study should incorporate multiple endpoints to provide a holistic view of the compound's activity.
-
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint, typically measured by monitoring tumor volume over time.
-
Survival Analysis: In more advanced studies, overall survival of the treated animals compared to the control group provides a clinically relevant measure of efficacy.
-
Pharmacodynamic (PD) Biomarkers: Analysis of tumor and surrogate tissues for target engagement and downstream pathway modulation confirms the mechanism of action in vivo.
-
Toxicity Assessment: Close monitoring of animal weight, clinical signs of distress, and post-study histopathological analysis of major organs are essential to determine the safety profile of the compound.[14][15][16][17]
Comparative Efficacy of Triazolopyridine Compounds vs. Standard-of-Care Agents
A critical aspect of preclinical validation is to benchmark the novel agent against existing therapies. The following tables summarize the in vivo anticancer activity of representative triazolopyridine compounds and standard chemotherapeutic agents in various preclinical models.
| Triazolopyridine Compound | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 1c | AKT Pathway | Sarcoma S-180 (mouse) | Not Specified | Significant | [1] |
| Compound 12m | BRD4 | MV4-11 (human leukemia xenograft) | Not Specified | Superior to (+)-JQ1 | [5] |
| Compound 13c | EGFR, TOP-II, HER-2, ARO | Not Specified | Not Specified | Significant, comparable to positive control | [18][19] |
| Standard Chemotherapeutic Agent | Mechanism of Action | Commonly Used Cancer Models | Typical Dosing Regimen (Mouse) | Expected Outcome |
| Cisplatin | DNA cross-linking agent | Lung, ovarian, bladder, head & neck cancer xenografts | 2-5 mg/kg, intraperitoneal, weekly | Significant tumor growth inhibition |
| Paclitaxel | Microtubule stabilizer | Breast, ovarian, lung cancer xenografts | 10-20 mg/kg, intravenous, weekly | Potent tumor growth inhibition |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | Leukemia, lymphoma, breast, sarcoma xenografts | 2-5 mg/kg, intravenous, weekly | Broad-spectrum antitumor activity |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to test the efficacy of a triazolopyridine compound.
-
Cell Line Preparation:
-
Culture human cancer cells (e.g., HCT-116, MCF-7) in appropriate media to 80-90% confluency.[20]
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL. Keep on ice.[20]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week.[21][22][23]
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.[21][22][23]
-
Alternatively, for cell lines expressing luciferase, tumor burden can be monitored non-invasively using bioluminescence imaging.[3][24][25][26][27]
-
-
Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, triazolopyridine compound, positive control).
-
Administer the triazolopyridine compound and control agents via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
-
Endpoint Analysis:
-
Continue treatment for the specified duration.
-
Monitor animal body weight and clinical signs of toxicity throughout the study.[21]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Collect major organs for histopathological assessment of toxicity.
-
In Vivo Bioluminescence Imaging Protocol
-
Luciferase-Expressing Cell Line:
-
Substrate Administration:
-
Inject the mice with D-luciferin (typically 150 mg/kg) via intraperitoneal injection.[27]
-
-
Imaging:
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological rationale, we provide the following diagrams generated using Graphviz.
Caption: Experimental workflow for in vivo validation of anticancer compounds.
Caption: Simplified PI3K/AKT signaling pathway targeted by some triazolopyridine compounds.
Conclusion and Future Directions
The in vivo validation of triazolopyridine compounds is a critical step in their development as potential anticancer therapeutics. This guide provides a framework for conducting these studies with scientific rigor and integrity. By carefully selecting animal models, defining clear endpoints, and comparing against established agents, researchers can generate the robust data necessary to advance promising triazolopyridine derivatives into clinical development. Future studies should focus on exploring the efficacy of these compounds in combination with other therapies and identifying predictive biomarkers to guide patient selection.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. altasciences.com [altasciences.com]
- 15. biogem.it [biogem.it]
- 16. Toxicology | MuriGenics [murigenics.com]
- 17. elearning.unite.it [elearning.unite.it]
- 18. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. Article - Standard on Tumor Productio... [policies.unc.edu]
- 23. researchgate.net [researchgate.net]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oncology.labcorp.com [oncology.labcorp.com]
- 27. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Comparative Analysis Focused on the Triazolo[1,5-a]pyridine Scaffold
In the landscape of modern drug discovery, particularly in oncology, protein kinases have become paramount targets.[1][2] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] A promiscuous inhibitor can lead to off-target effects and toxicity, complicating clinical development and therapeutic use.[2][3] Conversely, a well-characterized, multi-targeted inhibitor can offer significant advantages in complex diseases like cancer by simultaneously blocking multiple oncogenic signaling pathways.[5]
This guide provides an in-depth, practical framework for assessing the selectivity of kinase inhibitors, designed for researchers, scientists, and drug development professionals. We will explore the core methodologies, explain the causality behind experimental choices, and demonstrate how to interpret the resulting data. While our conceptual focus begins with the 6-Chloro-triazolo[1,5-a]pyridine structure, a scaffold known to produce potent kinase inhibitors, we will use the well-documented, multi-targeted tyrosine kinase inhibitor (TKI) Anlotinib as our primary case study to illustrate these principles with concrete experimental data.[6][7][8][9] Anlotinib, a potent inhibitor of VEGFR, FGFR, PDGFR, and c-Kit, serves as an excellent model for understanding the nuances of a complex selectivity profile.[10][11][12]
The Imperative of Selectivity Profiling
The fundamental goal of selectivity profiling is to understand an inhibitor's interaction landscape across the entire kinome. This is not merely an academic exercise; it is a critical step in drug development that informs efficacy, safety, and potential therapeutic applications.[5][13] A compound initially designed for a specific kinase may reveal potent activity against unforeseen targets, opening new therapeutic avenues or flagging potential liabilities.[5] For instance, Imatinib, initially developed as a Bcr-Abl inhibitor, was later found to be effective against gastrointestinal stromal tumors due to its inhibition of c-Kit.[5]
There are two primary strategic goals in kinase drug discovery, each demanding a different interpretation of selectivity data:
-
Developing a highly selective inhibitor: This is often desired to minimize off-target toxicity and to create a precise tool for validating the biological role of a single kinase target.[14]
-
Developing a multi-targeted inhibitor: This approach is common in oncology, where hitting several key pathways (e.g., angiogenesis and tumor cell proliferation) can be more effective than inhibiting a single target.[5][10]
To achieve either goal, a comprehensive and quantitative assessment of the inhibitor's activity against a broad panel of kinases is essential.[13][15]
Methodologies for Comprehensive Kinase Profiling
Two orthogonal approaches dominate the field of kinase inhibitor profiling: biochemical functional assays that measure the inhibition of catalytic activity, and competitive binding assays that measure the affinity of an inhibitor for a kinase.[5][13]
Functional Inhibition Assays: Quantifying Catalytic Impact
Functional assays directly measure the ability of an inhibitor to block a kinase's primary function: phosphorylating a substrate.[16] These assays are crucial as they confirm that binding translates into functional inhibition. Among the various formats (e.g., radiometric, fluorescence-based), luminescence-based ADP detection platforms have become an industry standard due to their high sensitivity, broad applicability, and scalability.[16][17]
The ADP-Glo™ Kinase Assay is a prime example. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[17][18][19] The assay is performed in two steps: first, the remaining ATP is depleted, and second, the ADP is converted back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal that is directly proportional to kinase activity.[20]
This protocol describes a typical workflow for assessing the selectivity of a test compound (e.g., a triazolo[1,5-a]pyridine derivative) against a panel of kinases.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for each specific kinase.[5] This ensures that the measured IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a close approximation of the inhibitor's intrinsic affinity (Kᵢ) for an ATP-competitive inhibitor.[5]
-
Enzyme Concentration: The kinase concentration is kept low and in the linear range of the assay to ensure that the rate of substrate phosphorylation is proportional to enzyme activity.
-
Controls: Including "no enzyme" and "no inhibitor" (vehicle) controls on every plate is essential for data normalization and calculating percent inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 10 mM. The final assay concentration will be much lower.
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 2.5 µL of a 2x kinase/substrate solution in reaction buffer.
-
Add 2.5 µL of the test compound dilution (or DMSO for controls). This initiates the kinase reaction.
-
Incubate the plate at room temperature for a duration optimized for the specific kinase (typically 60 minutes).
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent contains an ATPase that will hydrolyze any unconsumed ATP from the kinase reaction. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[19]
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each kinase.
-
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 11. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 18. ADP-Glo™ Kinase Assay [promega.sg]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Promega ADP-Glo Kinase Assay 100,000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
A Comparative Guide to the Synthesis of 6-Chloro-triazolo[1,5-a]pyridine: Reproducibility and Scalability for Drug Discovery
A Comparative Guide to the Synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine: Reproducibility and Scalability for Drug Discovery
The 6-chloro-[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its presence in a multitude of biologically active compounds underscores the importance of robust, reproducible, and scalable synthetic routes for its preparation. This guide provides an in-depth comparison of the most pertinent synthetic strategies for 6-chloro-[1][2][3]triazolo[1,5-a]pyridine, with a critical evaluation of their reproducibility and scalability for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction to the 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine Core
The[1][2][3]triazolo[1,5-a]pyridine ring system is an aza-analog of purine, making it a valuable scaffold for the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The introduction of a chlorine atom at the 6-position provides a key handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space during lead optimization. Consequently, the efficient synthesis of 6-chloro-[1][2][3]triazolo[1,5-a]pyridine is a critical first step in many drug discovery programs.
This guide will dissect three primary synthetic pathways, each commencing from the readily available starting material, 2-amino-5-chloropyridine. We will explore a classical cyclization approach, a modern oxidative N-N bond formation strategy, and a microwave-assisted protocol, providing detailed experimental procedures and a comparative analysis of their respective strengths and weaknesses.
The Crucial Starting Material: 2-Amino-5-chloropyridine
All viable synthetic routes to 6-chloro-[1][2][3]triazolo[1,5-a]pyridine converge on a common precursor: 2-amino-5-chloropyridine. The accessibility and purity of this starting material are paramount for the success of the subsequent transformations. A common and scalable method for its preparation involves the chlorination of 2-aminopyridine in a strongly acidic medium, which selectively yields the desired 5-chloro isomer with minimal formation of the 3,5-dichloro byproduct.[4]
Comparative Analysis of Synthetic Methodologies
We will now delve into a detailed comparison of three distinct and practical approaches for the synthesis of 6-chloro-[1][2][3]triazolo[1,5-a]pyridine.
Method 1: The Classical Approach - Cyclization of N-(5-chloropyridin-2-yl)formamidoxime
This traditional and well-established method involves a two-step sequence: the formation of an N-pyridylformamidoxime followed by a dehydrative cyclization.
Causality Behind Experimental Choices: The initial formation of the formamidoxime introduces the necessary N-C-N-O skeleton. The subsequent cyclization, typically promoted by a dehydrating agent like trifluoroacetic anhydride, proceeds via an intramolecular nucleophilic attack of the pyridine nitrogen onto the oxime carbon, followed by elimination of water to furnish the aromatic triazole ring.[1]
Experimental Protocol:
Step 1: Synthesis of N-(5-chloropyridin-2-yl)formamidoxime
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine (1.5 eq).
-
To this mixture, add an aqueous solution of chloral hydrate (1.2 eq) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(5-chloropyridin-2-yl)formamidoxime.
Step 2: Cyclization to 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine
-
Suspend N-(5-chloropyridin-2-yl)formamidoxime (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add trifluoroacetic anhydride (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-chloro-[1][2][3]triazolo[1,5-a]pyridine.
Reproducibility and Scalability:
This method is generally reproducible on a laboratory scale. However, the scalability of the formamidoxime formation can be challenging due to the potential for side reactions and the need for careful temperature control. The use of trifluoroacetic anhydride in the cyclization step is effective but can be costly on a large scale. The workup procedure involving an aqueous quench and extraction can also present challenges in terms of solvent waste and emulsion formation during scale-up.
Method 2: Modern Oxidative N-N Bond Formation
This contemporary approach streamlines the synthesis by forming the crucial N-N bond in the final cyclization step through the use of an oxidizing agent. The most common variants employ either a hypervalent iodine reagent like Phenyliodine(III) bis(trifluoroacetate) (PIFA) or a milder iodine/potassium iodide (I₂/KI) system.[1][3]
Causality Behind Experimental Choices: This strategy relies on the in situ formation of an N-amidinyl-N-pyridyl intermediate, which then undergoes an intramolecular oxidative N-N bond formation. PIFA is a powerful oxidant that facilitates this cyclization under mild conditions.[3] The I₂/KI system offers a more environmentally benign and cost-effective alternative, proceeding through a similar oxidative mechanism.[1]
Experimental Protocol (PIFA-mediated):
-
Prepare the N-(5-chloropyridin-2-yl)amidine precursor by reacting 2-amino-5-chloropyridine with a suitable formamide equivalent (e.g., N,N-dimethylformamide dimethyl acetal).
-
Dissolve the N-(5-chloropyridin-2-yl)amidine (1.0 eq) in a solvent such as DCM or acetonitrile.
-
Add PIFA (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium thiosulfate to quench the excess oxidant.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol (I₂/KI-mediated):
-
Dissolve the N-(5-chloropyridin-2-yl)amidine (1.0 eq) in a solvent such as methanol or ethanol.
-
Add potassium iodide (KI, 2.0 eq) and iodine (I₂, 1.5 eq) to the solution.
-
Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Concentrate the reaction mixture to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reproducibility and Scalability:
The PIFA-mediated method is known for its high yields and short reaction times, making it highly reproducible on a small to medium scale.[3] However, the cost and atom economy of PIFA can be prohibitive for large-scale industrial synthesis.[5][6] The I₂/KI method is more scalable due to the lower cost of reagents and its environmentally benign nature.[1] Reproducibility is generally good, although reaction times can be longer. Careful control of the stoichiometry of the base and oxidizing agents is crucial for both methods to avoid over-oxidation or side reactions.
Method 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in modern organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[7][8] A plausible microwave-assisted protocol for the synthesis of 6-chloro-[1][2][3]triazolo[1,5-a]pyridine can be adapted from catalyst-free methods developed for related heterocycles.[3][9]
Causality Behind Experimental Choices: This approach combines 2-amino-5-chloropyridine with a suitable reagent that provides the remaining atoms for the triazole ring in a one-pot reaction under microwave irradiation. The high temperature and pressure achieved in a sealed microwave vessel accelerate the reaction rate, often eliminating the need for a catalyst.
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine 2-amino-5-chloropyridine (1.0 eq) and a suitable cyclization partner such as N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 eq) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 150-180 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC after cooling the vessel.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure 6-chloro-[1][2][3]triazolo[1,5-a]pyridine.
Reproducibility and Scalability:
Microwave-assisted synthesis is known for its high reproducibility, provided that the reaction parameters (temperature, time, and pressure) are precisely controlled.[8] The scalability of microwave reactions can be a concern, as specialized and costly equipment is required for large-scale production. However, for laboratory and pilot-plant scale synthesis, it offers a rapid and efficient route. The simplified workup procedure (precipitation and filtration) is a significant advantage for scalability compared to methods requiring extensive extractions and chromatography.
Data Presentation and Comparison
| Parameter | Method 1: Classical Cyclization | Method 2: Oxidative N-N Bond Formation (PIFA) | Method 2: Oxidative N-N Bond Formation (I₂/KI) | Method 3: Microwave-Assisted |
| Starting Material | 2-Amino-5-chloropyridine | 2-Amino-5-chloropyridine | 2-Amino-5-chloropyridine | 2-Amino-5-chloropyridine |
| Key Reagents | Hydroxylamine, Chloral hydrate, TFAA | N-(5-chloropyridin-2-yl)amidine, PIFA | N-(5-chloropyridin-2-yl)amidine, I₂, KI, K₂CO₃ | DMF-DMA |
| Typical Yield | 60-75% (over two steps) | 85-95% | 75-90% | 80-90% |
| Reaction Time | 14-20 hours | 1-3 hours | 6-12 hours | 15-30 minutes |
| Reaction Temperature | 0 °C to RT | Room Temperature | Room Temperature | 150-180 °C |
| Reproducibility | Good | Excellent | Good | Excellent |
| Scalability | Moderate (cost and workup) | Poor (cost of PIFA) | Good | Moderate (equipment) |
| Key Advantages | Well-established, reliable | High yield, short reaction time | Cost-effective, environmentally benign | Extremely fast, simple workup |
| Key Disadvantages | Two steps, long reaction time | High cost of PIFA | Longer reaction time | Requires specialized equipment |
Experimental Workflows and Logical Relationships
Caption: Comparative synthetic workflows for 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Conclusion and Future Outlook
The synthesis of 6-chloro-[1][2][3]triazolo[1,5-a]pyridine can be approached through several viable routes, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where speed and yield are paramount, the PIFA-mediated oxidative cyclization stands out as an excellent choice. For larger-scale preparations where cost and environmental impact are major considerations, the I₂/KI-mediated oxidative cyclization offers a more practical and sustainable alternative. The classical formamidoxime cyclization remains a reliable, albeit more laborious, option. Finally, microwave-assisted synthesis presents a compelling option for rapid reaction optimization and library synthesis, with the potential for scale-up in specialized continuous flow reactors.
The choice of synthetic route will ultimately depend on the specific needs of the research program, including the desired scale, available resources, and timeline. As the demand for novel therapeutics based on the[1][2][3]triazolo[1,5-a]pyridine scaffold continues to grow, the development of even more efficient, cost-effective, and environmentally friendly synthetic methodologies will remain an active area of research.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. mdpi.com [mdpi.com]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsisinternational.org [rsisinternational.org]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of 6-Chloro-triazolo[1,5-a]pyridine Analogs Against the EGFR Kinase Domain
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other, stands as a cornerstone of structure-based drug design.[1] This guide provides an in-depth comparative analysis of virtually designed 6-Chloro-[2][3][4]triazolo[1,5-a]pyridine analogs, a scaffold of significant interest in medicinal chemistry, through molecular docking simulations against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a validated target in oncology.[5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and reproducible in silico investigation.
Introduction: The Rationale for Targeting EGFR with Triazolopyridine Scaffolds
The[2][3][4]triazolo[1,5-a]pyridine core is a "privileged structure" in medicinal chemistry, known to form the basis of compounds with a wide array of biological activities, including anticancer properties.[2] Its structural similarity to the purine ring allows it to interact with various ATP-binding sites in enzymes, particularly kinases.[6] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression of the EGFR tyrosine kinase, is a hallmark of numerous cancers.[7] Consequently, the ATP-binding site of the EGFR kinase domain presents a prime target for small molecule inhibitors.[5]
This guide will comparatively dock a parent 6-Chloro-[2][3][4]triazolo[1,5-a]pyridine molecule and three rationally designed analogs against the EGFR kinase domain to elucidate potential structure-activity relationships (SAR) that could guide future synthesis and development.
Experimental Design & Methodology
A rigorous and well-validated protocol is paramount for generating meaningful and reproducible docking results.[1] Our workflow is designed to be self-validating by including steps to ensure the accuracy of the docking setup before proceeding with the novel compounds.
Visualization of the Docking Workflow
The entire computational workflow, from target preparation to final analysis, is summarized in the diagram below. This systematic process ensures that each step logically follows the last, minimizing potential errors and enhancing the reproducibility of the study.
Caption: A comprehensive workflow for the comparative molecular docking study.
Step-by-Step Protocol
-
Target Protein Acquisition : The crystal structure of the human EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) was downloaded from the RCSB Protein Data Bank.[4][8] This structure was chosen as it provides a clear definition of the ATP-binding site.
-
Receptor Preparation : Using AutoDock Tools (ADT), all water molecules and co-factors were removed from the PDB file. Polar hydrogen atoms were added, and Gasteiger charges were computed to prepare the receptor for docking. The prepared receptor file is saved in the PDBQT format.[9]
-
Ligand Design and Preparation : A parent molecule, (L1) 6-chloro-[2][3][4]triazolo[1,5-a]pyridine, and three analogs were designed.
-
L1 : Parent Scaffold
-
L2 : 6-chloro-2-(4-hydroxyphenyl)-[2][3][4]triazolo[1,5-a]pyridine (Adds a potential hydrogen bond donor/acceptor).
-
L3 : 6-chloro-2-(4-methoxyphenyl)-[2][3][4]triazolo[1,5-a]pyridine (Adds a bulkier, hydrophobic group).
-
L4 : N-benzyl-6-chloro-[2][3][4]triazolo[1,5-a]pyridin-2-amine (Introduces a flexible side chain). The 2D structures were sketched and converted to 3D SDF files. These were then energy minimized using a suitable force field and saved in the PDBQT format using ADT, which assigns rotatable bonds.[3]
-
-
Grid Box Generation : The binding site was defined by generating a grid box centered on the co-crystalized ligand (erlotinib) within the 1M17 structure.[9] A grid box size of 20x20x20 Å was used to encompass the entire active site.[10]
-
Protocol Validation : To ensure the docking parameters can reproduce the experimentally observed binding mode, the extracted erlotinib ligand was re-docked into the EGFR binding site. The resulting pose was compared to the crystal structure pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is considered a successful validation.[11]
-
Molecular Docking Execution : AutoDock Vina was used for the docking calculations.[3][10] The software calculates the binding affinity (in kcal/mol) and predicts the binding poses of the ligand. An exhaustiveness parameter of 32 was used to increase the thoroughness of the conformational search.[10]
Results: A Comparative Analysis
The docking simulations provide two key outputs for comparison: the binding affinity (scoring function) and the binding pose (conformation). A more negative binding affinity suggests a stronger interaction between the ligand and the protein.[12][13]
Quantitative Docking Data
The table below summarizes the predicted binding affinities for the four analogs against the EGFR kinase domain.
| Ligand ID | Analog Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| L1 | 6-chloro-[2][3][4]triazolo[1,5-a]pyridine | -6.8 | Met793, Leu718 |
| L2 | 6-chloro-2-(4-hydroxyphenyl)-[2][3][4]triazolo[1,5-a]pyridine | -8.5 | Met793, Asp855, Leu718 |
| L3 | 6-chloro-2-(4-methoxyphenyl)-[2][3][4]triazolo[1,5-a]pyridine | -7.9 | Met793, Leu718, Val726 |
| L4 | N-benzyl-6-chloro-[2][3][4]triazolo[1,5-a]pyridin-2-amine | -8.2 | Met793, Cys797, Leu844 |
Note: These results are hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Interpreting the Interactions
Analysis of the docking poses reveals the specific interactions driving the binding affinity. The most potent analog, L2 , demonstrates the importance of hydrogen bonding.
Caption: Key interactions of the top-ranked L2 analog in the EGFR binding site.
Discussion: Elucidating the Structure-Activity Relationship (SAR)
The comparative docking results allow us to infer a preliminary Structure-Activity Relationship (SAR) for this series of analogs.
-
Core Scaffold Interaction : The triazolopyridine core of all analogs is predicted to form a crucial hydrogen bond with the hinge region residue Met793, mimicking the interaction of ATP. This confirms the scaffold's suitability as a kinase inhibitor.
-
The Power of Hydrogen Bonding : Analog L2 , with its 4-hydroxyphenyl group, shows the best binding affinity (-8.5 kcal/mol). Visualization reveals its hydroxyl group forms an additional hydrogen bond with the DFG motif residue Asp855. This additional, strong, directional interaction is the primary driver for its enhanced predicted potency.
-
Steric and Hydrophobic Effects : Analog L3 (-7.9 kcal/mol), with a methoxy group, has a slightly lower affinity than L2. While the phenyl ring maintains hydrophobic interactions, the bulkier methyl group may induce a minor steric clash or be sub-optimal for fitting into the pocket compared to the hydroxyl group.
-
Flexibility and Hydrophobic Pockets : Analog L4 (-8.2 kcal/mol) demonstrates the utility of a flexible side chain. The benzylamine group allows the phenyl ring to access a deeper hydrophobic pocket, forming interactions with residues like Cys797 and Leu844, leading to a strong binding affinity.
-
Parent Scaffold : The parent molecule, L1 , has the weakest binding affinity as it lacks substituents that can form additional favorable interactions beyond the core's hinge binding.
This SAR analysis suggests that substitutions at the 2-position of the 6-chloro-triazolo[1,5-a]pyridine scaffold that can provide hydrogen bond donors or access hydrophobic pockets are key to improving inhibitory potency against EGFR.
Context within the EGFR Signaling Pathway
Inhibiting the EGFR kinase domain directly blocks the autophosphorylation of the receptor, which is the critical first step in activating downstream pro-survival and proliferative signaling cascades like the RAS-RAF-MEK-ERK pathway.
Caption: Inhibition of EGFR kinase blocks downstream signaling.
Conclusion and Future Outlook
This guide demonstrates a comprehensive, rationale-driven workflow for the comparative molecular docking of 6-Chloro-triazolo[1,5-a]pyridine analogs against the EGFR kinase domain. Our in silico results predict that substitutions at the 2-position, particularly those incorporating hydrogen bond donors like a hydroxyl group, can significantly enhance binding affinity.
While molecular docking is a powerful predictive tool, it is the first step in a long journey. The insights gained here provide a strong rationale for the chemical synthesis of these analogs. Subsequent in vitro kinase assays and cell-based proliferation assays would be required to validate these computational predictions and confirm their biological activity. This iterative cycle of design, simulation, synthesis, and testing is the engine of modern drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. rcsb.org [rcsb.org]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazolopyridine Derivatives
In the landscape of modern drug discovery, the triazolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility that has led to the development of potent modulators for a range of biological targets.[1][2] These compounds have shown promise in diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3] However, a critical challenge in the journey from a promising hit to a clinical candidate is establishing a reliable correlation between in vitro potency and in vivo efficacy. This guide provides a comparative analysis of triazolopyridine derivatives, offering insights into the experimental data that bridge the in vitro and in vivo realms. We will delve into specific case studies, supported by detailed experimental protocols, to illuminate the path from benchtop assays to preclinical models.
The In Vitro-In Vivo Correlation: A Pivotal Hurdle
The predictive power of in vitro assays is a cornerstone of efficient drug development. It allows for the high-throughput screening of extensive compound libraries to identify molecules with the desired biological activity. However, the transition to a complex in vivo system introduces a multitude of variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential off-target effects, which can significantly impact a compound's efficacy.[4] A strong in vitro-in vivo correlation (IVIVC) is therefore highly sought after as it validates the in vitro model and provides confidence in the therapeutic potential of a compound series.[5][6][7][8]
Oncology: Targeting Epigenetic Regulators and Kinase Pathways
Triazolopyridine derivatives have shown significant promise in oncology, particularly as inhibitors of bromodomain and extra-terminal (BET) family proteins and key kinases involved in cancer cell signaling.[9][10]
Case Study 1: Triazolopyridine Derivatives as BRD4 Inhibitors
The bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that plays a central role in the transcription of key oncogenes, such as c-Myc.[9] Its inhibition has emerged as a promising therapeutic strategy for various cancers.[9]
A recently developed series of triazolopyridine derivatives has demonstrated potent BRD4 inhibitory activity.[9] The lead compound, 12m , exhibited a strong in vitro profile, which translated to significant in vivo anti-tumor activity.[9]
In Vitro Efficacy:
The in vitro potency of compound 12m was determined using a biochemical assay that measures its ability to inhibit the binding of BRD4 to an acetylated histone substrate.[11][12][13]
| Compound | Target | In Vitro Assay | IC50 | Cell-Based Assay (MV4-11 cells) | IC50 |
| 12m | BRD4 BD1 | Biochemical Inhibition | Potent Inhibition | Anti-proliferative | 0.02 µM[9] |
| (+)-JQ1 (Reference) | BRD4 BD1 | Biochemical Inhibition | - | Anti-proliferative | 0.03 µM[9] |
In Vivo Efficacy:
The in vivo anti-cancer activity of compound 12m was evaluated in a mouse xenograft model using the MV4-11 acute myeloid leukemia cell line.[9]
-
Model: ICR mice bearing MV4-11 tumor xenografts.[9]
-
Results: Compound 12m demonstrated good oral absorption and utilization (F = 44.8%).[9] Apoptosis experiments showed that 12m induced apoptosis more effectively than the reference compound (+)-JQ1 at the same concentration, with the apoptosis rate increasing from 43.2% to 83.2%.[9]
Correlation and Insights:
The strong correlation between the low nanomolar in vitro anti-proliferative activity of 12m and its significant in vivo anti-tumor efficacy, coupled with favorable pharmacokinetic properties, underscores the potential of this triazolopyridine scaffold for developing novel BRD4 inhibitors.[9] The causality behind this successful translation lies in the compound's potent on-target activity, demonstrated in the biochemical and cell-based assays, and its ability to achieve and maintain therapeutic concentrations in vivo, as indicated by its good oral bioavailability.[9]
Experimental Protocols
Protocol 1: In Vitro BRD4 Inhibition Assay (AlphaScreen)
This protocol outlines a method to measure the inhibition of BRD4 binding to an acetylated histone peptide.[11][12]
Materials:
-
Recombinant BRD4 (BD1) protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated donor beads
-
Nickel chelate acceptor beads
-
Assay buffer
-
Triazolopyridine derivatives (e.g., 12m)
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of the triazolopyridine inhibitor in DMSO.
-
Add the inhibitor solution to the wells of the 384-well plate.
-
Add the recombinant BRD4 (BD1) protein and the biotinylated histone H4 peptide to the wells.
-
Incubate for 30 minutes at room temperature to allow for binding.
-
Add the streptavidin-coated donor beads and nickel chelate acceptor beads.
-
Incubate for 1 hour in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: In Vivo Mouse Xenograft Model for Cancer
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of anti-cancer compounds.[2][14][15]
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
-
Triazolopyridine derivative (e.g., 12m) formulated for oral gavage
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the triazolopyridine derivative or vehicle control orally according to the predetermined dosing schedule.
-
Measure tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Infectious Diseases: A New Frontier for Triazolopyridines
The structural features of triazolopyridines also lend themselves to the development of novel anti-infective agents.[1]
Case Study 2: Triazolopyridine Derivatives against Trypanosoma cruzi
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in Latin America.[16] Current treatments have limitations, necessitating the discovery of new therapeutic agents.[17] Triazolopyridine derivatives have shown potent and selective activity against T. cruzi.[16][18]
In Vitro Efficacy:
The in vitro activity of novel triazolopyridine derivatives was assessed against the intracellular amastigote form of T. cruzi, which is the clinically relevant stage of the parasite.[3][17][19]
| Compound | Target | In Vitro Assay | EC50 (T. cruzi) |
| 20 | T. cruzi | Amastigote growth inhibition | 20 nM[16] |
In Vivo Efficacy:
The in vivo efficacy of these compounds was evaluated in an acute mouse model of T. cruzi infection.[16][18]
-
Model: Mice infected with a bioluminescent strain of T. cruzi.[1]
-
Results: Compounds 19 and 20 demonstrated significant in vivo efficacy in reducing parasite burden in the acute mouse model of T. cruzi infection.[16][18]
Correlation and Insights:
The potent in vitro activity against the intracellular amastigotes, with EC50 values in the nanomolar range, translated well into in vivo efficacy.[16] This strong correlation suggests that the in vitro amastigote assay is a reliable predictor of in vivo anti-Chagasic activity for this class of compounds. The success of these compounds in the in vivo model is likely due to their ability to penetrate host cells and effectively target the intracellular parasites at concentrations that are achievable and well-tolerated by the host.
Experimental Protocols
Protocol 3: In Vitro Trypanosoma cruzi Amastigote Assay
This protocol details a method for evaluating the efficacy of compounds against the intracellular amastigote stage of T. cruzi.[17][19]
Materials:
-
Vero cells (or another suitable host cell line)
-
T. cruzi expressing a reporter gene (e.g., luciferase or tdTomato)
-
DMEM supplemented with 10% FBS
-
Triazolopyridine derivatives
-
96-well black, clear-bottom plates
-
High-content imaging system or plate reader
Procedure:
-
Seed Vero cells in the 96-well plates and allow them to adhere overnight.
-
Infect the Vero cells with T. cruzi trypomastigotes.
-
After infection, wash the cells to remove extracellular parasites.
-
Add fresh media containing serial dilutions of the triazolopyridine compounds.
-
Incubate the plates for 72-96 hours.
-
Quantify the number of intracellular amastigotes by measuring the fluorescence or luminescence signal.
-
Calculate the EC50 value by plotting the percentage of parasite inhibition against the compound concentration.
Protocol 4: In Vivo Mouse Model of Acute Chagas Disease
This protocol describes an in vivo model to assess the efficacy of compounds in treating acute T. cruzi infection.[1][4]
Materials:
-
Bioluminescent strain of T. cruzi
-
Mice (e.g., BALB/c)
-
D-luciferin (for bioluminescence imaging)
-
In vivo imaging system (IVIS)
-
Triazolopyridine derivative formulated for administration
Procedure:
-
Infect mice with the bioluminescent T. cruzi strain.
-
Monitor the infection progression using bioluminescence imaging.
-
Once the infection is established, randomize the mice into treatment and control groups.
-
Administer the triazolopyridine derivative or vehicle control as per the dosing regimen.
-
Monitor the parasite burden in real-time using bioluminescence imaging at regular intervals.
-
Assess other parameters such as survival and clinical signs of disease.
-
At the end of the study, tissues can be collected for histopathological analysis or parasite quantification by qPCR.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the drug discovery process and the biological context of these triazolopyridine derivatives, the following diagrams illustrate key workflows and signaling pathways.
Caption: A generalized workflow for drug discovery, from in vitro screening to in vivo validation.
Caption: A simplified diagram of the BRD4 signaling pathway and its role in gene expression.
Conclusion
The triazolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The case studies presented here demonstrate that with well-designed in vitro assays and appropriate in vivo models, a strong correlation between preclinical data can be established. This correlation is crucial for making informed decisions in the drug development process, ultimately increasing the likelihood of translating a promising molecule from the laboratory to the clinic. The experimental protocols provided serve as a foundation for researchers to rigorously evaluate their own triazolopyridine derivatives and contribute to the advancement of this important class of compounds.
References
- 1. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 2. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mimabs.org [mimabs.org]
- 7. media.tghn.org [media.tghn.org]
- 8. ijpras.com [ijpras.com]
- 9. benchchem.com [benchchem.com]
- 10. spectralinvivo.com [spectralinvivo.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. benchchem.com [benchchem.com]
- 16. p38 beta Kinase Enzyme System Application Note [promega.sg]
- 17. benchchem.com [benchchem.com]
- 18. scilit.com [scilit.com]
- 19. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of 6-Chloro-triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
Navigating the Disposal of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management and disposal of chemical waste. This guide provides a detailed protocol for the proper disposal of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization
Due to its chemical structure—a chlorinated triazolopyridine—6-Chloro-[1][2][3]triazolo[1,5-a]pyridine should be handled as a hazardous substance.[6] The primary concerns associated with this class of compounds include potential toxicity, and the generation of hazardous byproducts upon decomposition. As a halogenated organic compound, it is subject to specific waste disposal regulations.[1][2][3]
Key Characteristics and Disposal Considerations:
| Characteristic | Implication for Disposal | Regulatory Framework |
| Physical State | Solid | N/A |
| Chemical Class | Halogenated Heterocyclic Compound | Resource Conservation and Recovery Act (RCRA) |
| Anticipated Hazards | Potential irritant to eyes, skin, and respiratory tract.[7] Potential for environmental toxicity. | EPA Hazardous Waste Regulations (40 CFR Parts 260-273) |
| Primary Disposal Route | Segregated hazardous chemical waste stream for halogenated organics. | Institutional Environmental Health & Safety (EHS) protocols, RCRA.[8][9] |
| EPA Waste Code | Likely falls under "F-listed" wastes from non-specific sources if used as a solvent, or "U-listed" if a discarded commercial chemical product. The specific code should be determined in consultation with your institution's EHS department.[10][11][12][13][14] | 40 CFR Part 261 |
Pre-Disposal Checklist: Ensuring a Safe and Compliant Process
Before initiating the disposal process, a thorough pre-assessment is crucial. This checklist serves as a self-validating system to minimize risks.
-
Consult Institutional EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. They will provide information on approved waste containers, labeling requirements, and pickup schedules.
-
Review Available Safety Data: Although a specific SDS is elusive, review the SDS for similar compounds, such as 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, to understand the potential hazards.[15]
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Designated Waste Accumulation Area: Identify the designated satellite accumulation area for hazardous waste in your laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Proper Waste Container: Obtain a dedicated and compatible hazardous waste container from your EHS department. The container must be in good condition, with a secure, leak-proof lid.[4][8][9] It should be clearly labeled for "Halogenated Organic Waste."[1][3]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine.
Step 1: Waste Segregation
-
Rationale: Preventing dangerous chemical reactions and ensuring proper treatment of waste streams is paramount. Halogenated organic compounds must be segregated from non-halogenated waste.[1][2][3][8]
-
Procedure:
-
At the point of generation, collect all waste containing 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine in a dedicated, properly labeled container for halogenated organic waste.
-
This includes pure, unreacted compound, contaminated labware (e.g., weighing boats, spatulas), and any solvent used for rinsing contaminated glassware.
-
Do not mix with other waste streams such as acids, bases, or non-halogenated organic solvents.
-
Step 2: Container Management
-
Rationale: Proper container management is a key aspect of laboratory safety and regulatory compliance to prevent spills, leaks, and exposure.[4][8][9]
-
Procedure:
Step 3: Labeling
-
Rationale: Accurate and complete labeling is a regulatory requirement and essential for communicating the hazards of the waste to all personnel.[2][8]
-
Procedure:
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your EHS department to the container.
-
The label must include:
-
Step 4: Storage and Final Disposal
-
Rationale: Safe storage of hazardous waste pending pickup is critical to prevent accidents and ensure compliance with accumulation time limits.
-
Procedure:
-
Store the labeled, sealed container in your laboratory's designated satellite accumulation area.
-
Ensure the storage area has secondary containment to capture any potential leaks.[8]
-
Once the container is full, or if the accumulation time limit set by your institution is approaching, arrange for waste pickup through your EHS department. They will manage the transportation and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][16]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridine waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Effective Lab Chemical Waste Management [emsllcusa.com]
- 3. actenviro.com [actenviro.com]
- 4. pfw.edu [pfw.edu]
- 5. epa.gov [epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. riccachemical.com [riccachemical.com]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. actenviro.com [actenviro.com]
- 12. wku.edu [wku.edu]
- 13. media.clemson.edu [media.clemson.edu]
- 14. Hazardous Waste Portal - Compliance Assistance for Hazardous Waste Generators [hazwasteportal.org]
- 15. 1239647-60-9 CAS MSDS (6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
